molecular formula C8H5BrF2O B1376296 1-(4-Bromo-2,6-difluorophenyl)ethanone CAS No. 746630-34-2

1-(4-Bromo-2,6-difluorophenyl)ethanone

Cat. No.: B1376296
CAS No.: 746630-34-2
M. Wt: 235.02 g/mol
InChI Key: TUDMLHCSUOCGMM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMLHCSUOCGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736194
Record name 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746630-34-2
Record name 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2,6-difluorophenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No. 746630-34-2). As a key building block in modern medicinal chemistry, this fluorinated and brominated acetophenone derivative offers a unique combination of reactive sites, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization.

Introduction and Strategic Importance

This compound is a halogenated aromatic ketone that has garnered significant interest in the field of drug discovery. Its structure is characterized by a phenyl ring substituted with a bromine atom and two fluorine atoms, along with an acetyl group. This unique substitution pattern imparts specific electronic properties and multiple reactive handles, positioning it as a versatile synthetic intermediate.

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine can improve metabolic stability, increase lipophilicity, and modulate pKa, leading to better bioavailability and binding affinity.[1][2] The bromine atom serves as a convenient point for modification, most commonly through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] Consequently, understanding the fundamental properties of this compound is crucial for its effective application in the synthesis of novel therapeutics.

Core Physicochemical and Spectroscopic Data

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. The following data has been compiled from reputable chemical suppliers and predictive databases.

Physicochemical Properties Summary
PropertyValueSource(s)
CAS Number 746630-34-2[4][5]
Molecular Formula C₈H₅BrF₂O[4][5]
Molecular Weight 235.03 g/mol [4][6]
Appearance Clear, almost colorless to faint yellow liquid[7]
Boiling Point 246.1 ± 40.0 °C (Predicted)[8]
Density 1.614 ± 0.06 g/cm³ (Predicted)[8]
Solubility Soluble in common organic solvents[7]
Storage Sealed in a dry environment at room temperature[4]
Anticipated Spectroscopic Profile

While specific, experimentally-derived spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of synthetic batches.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~2.6 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl methyl group (CH₃).

    • δ ~7.2-7.4 ppm (m, 2H): A multiplet (likely a doublet of doublets or a triplet due to coupling with the two fluorine atoms) corresponding to the two aromatic protons. The fluorine atoms in the ortho positions will cause splitting of the aromatic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~30 ppm: Signal for the methyl carbon (CH₃).

    • δ ~110-130 ppm: A series of signals for the aromatic carbons. The carbons bonded to fluorine will exhibit strong coupling (¹JCF), and the carbon bonded to bromine will also have a characteristic shift.

    • δ ~160 ppm (t): The two carbons bonded to fluorine (C2 and C6) are expected at this downfield shift, appearing as a triplet due to coupling.

    • δ ~190 ppm: Signal for the carbonyl carbon (C=O).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~1700 cm⁻¹ (strong): A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone.

    • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

    • ~1200-1000 cm⁻¹ (strong): Strong absorption bands corresponding to the C-F stretching vibrations.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 234 and 236.

    • A prominent fragment would be the loss of the methyl group (M-15), resulting in a fragment ion [M-CH₃]⁺ at m/z 219 and 221.

    • Another expected fragmentation is the loss of the acetyl group (M-43), giving the [M-COCH₃]⁺ fragment at m/z 191 and 193.

Synthesis and Reactivity Insights

The synthesis of this compound typically involves a Friedel-Crafts acylation or a related reaction. The presence of the halogen substituents significantly influences the reactivity of the aromatic ring.

Representative Synthetic Pathway

A common laboratory-scale synthesis involves the acylation of a substituted benzene ring.[8]

Synthesis_of_this compound reactant1 3,5-Difluorobromobenzene reaction_step1 Friedel-Crafts Acylation (-80°C to 0°C) reactant1->reaction_step1 reactant2 Acetyl Chloride (AcCl) reactant2->reaction_step1 reagent1 AlCl₃ (Lewis Acid) reagent1->reaction_step1 Catalyst solvent Dichloromethane (DCM) solvent->reaction_step1 Solvent product This compound reaction_step1->product

Caption: Synthetic route for this compound.

Causality Behind Experimental Choices: The use of a strong Lewis acid like aluminum trichloride (AlCl₃) is essential to activate the acetyl chloride for electrophilic aromatic substitution. The reaction is initiated at a very low temperature (-80 °C) to control the reactivity and prevent side reactions, a common practice when dealing with activated or sensitive aromatic systems.

Chemical Reactivity

The electron-withdrawing nature of the two fluorine atoms and the bromine atom deactivates the phenyl ring towards further electrophilic substitution. However, the key reactive sites for synthetic transformations are:

  • The Bromine Atom: This is the primary site for introducing molecular diversity via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.

  • The Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, or conversion to an olefin via a Wittig reaction.

  • The α-Carbon: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensations or alkylation reactions.

Experimental Protocols and Methodologies

Adherence to standardized protocols is paramount for ensuring the accuracy and reproducibility of physicochemical data.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid samples.

  • Sample Preparation: A small, inverted capillary tube (fusion tube) is placed inside a larger capillary tube containing a few drops of the liquid sample.

  • Apparatus Setup: The capillary assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a digital melting point apparatus.

  • Heating: The bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the expected boiling point is approached.[9]

  • Observation: As the liquid heats, air expands and escapes from the inner tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary. The temperature is then allowed to drop, and the point at which the liquid re-enters the inner capillary is recorded as the boiling point.

Spectroscopic Analysis Workflow

The following workflow ensures high-quality data for structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow start Sample of This compound nmr_prep Prepare NMR Sample (~10-20 mg in 0.6 mL CDCl₃) start->nmr_prep ftir_prep Prepare FT-IR Sample (Thin film on KBr plate) start->ftir_prep ms_prep Prepare MS Sample (Dilute in suitable solvent) start->ms_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq ms_acq Acquire Mass Spectrum (EI/ESI) ms_prep->ms_acq data_analysis Data Processing and Interpretation (Compare with predicted values) nmr_acq->data_analysis ftir_acq->data_analysis ms_acq->data_analysis conclusion Confirm Structure and Purity data_analysis->conclusion

Caption: A generalized workflow for spectroscopic analysis.

  • NMR Sample Preparation: For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[10] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[10] An internal standard like tetramethylsilane (TMS) can be added for accurate chemical shift referencing.

  • FT-IR Sample Preparation: As a liquid, the most straightforward method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.[11]

  • Mass Spectrometry Sample Introduction: The sample is typically dissolved at a low concentration in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

Safety and Handling

As with many halogenated organic compounds, proper safety precautions must be observed when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing fumes/vapors and use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, and eye/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage and Disposal:

    • Store in a well-ventilated place with the container tightly closed.

    • Disposal should be carried out in accordance with local, state, and federal regulations for hazardous waste.

References

The Strategic Importance of Halogenated Phenyl-ethanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone for Advanced Chemical Research

Executive Summary: this compound is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique trifecta of reactive sites—an acetyl group, a bromine atom, and two fluorine atoms on a phenyl ring—makes it a versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of novel molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug development, and essential safety and handling procedures.

In modern medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] The phenyl-ethanone backbone provides a robust and common starting point for the synthesis of a diverse array of heterocyclic and other complex structures relevant to pharmaceutical development.[2]

This compound (CAS: 746630-34-2) embodies these principles, offering researchers a pre-functionalized scaffold to accelerate the discovery of new therapeutic agents. Its structure is of particular interest for developing kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.[2]

Physicochemical Properties and Structural Analysis

The compound's utility is rooted in its specific chemical and physical characteristics. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 746630-34-2[4]
Molecular Formula C₈H₅BrF₂O[4]
Molecular Weight 235.03 g/mol [4]
Appearance Clear, almost colorless to faint yellow liquid or solid[4]
Boiling Point 246.1 ± 40.0 °C (Predicted)[4]
Density 1.614 ± 0.06 g/cm³ (Predicted)[4]
SMILES CC(C1=C(F)C=C(Br)C=C1F)=O[5]
InChI Key TUDMLHCSUOCGMM-UHFFFAOYSA-N[3]
Structural Diagram

The molecule's structure features a central benzene ring substituted with a bromine atom at position 4 and two fluorine atoms at positions 2 and 6, ortho to the acetyl group. This substitution pattern is critical to its chemical reactivity.

Caption: Figure 1: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The following protocol is adapted from established chemical literature.[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • (4-bromo-2,6-difluorophenyl)trimethylsilane

  • Acetyl chloride (AcCl)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ether (Et₂O)

  • Aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve anhydrous aluminum trichloride (1.2 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) to the AlCl₃ solution. Stir the reaction mixture at 0 °C for 1 hour. This step forms the acylium ion electrophile complex.

  • In a separate vessel, dissolve (4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 equivalent) in dichloromethane.

  • Cool the primary reaction mixture to -80 °C using a dry ice/acetone bath.

  • Slowly add the solution from Step 4 to the reaction mixture from Step 3 at -80 °C.

  • Stir the final reaction mixture at -80 °C for 16 hours. The low temperature is crucial for controlling the reaction's exothermicity and preventing side reactions.

  • After 16 hours, quench the reaction by carefully adding aqueous ammonium chloride at 0 °C.

  • Extract the product with ether.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane = 1/10) to yield this compound.[4]

Characterization: The structure of the final product should be confirmed by spectroscopic methods. The expected ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 7.16 (2H, multiplet) for the aromatic protons and δ 2.58 (3H, singlet) for the acetyl methyl protons.[4]

Synthesis Workflow and Rationale

The workflow illustrates the key stages of the synthesis, highlighting the formation of the reactive species and the final product.

SynthesisWorkflow cluster_reagents Reagents cluster_process Reaction Process AlCl3 Anhydrous AlCl₃ Activation Step 1: Form Acylium Ion Complex (AlCl₃ + AcCl in DCM @ 0°C) AlCl3->Activation AcCl Acetyl Chloride AcCl->Activation Substrate (4-bromo-2,6-difluorophenyl)trimethylsilane Acylation Step 2: Electrophilic Aromatic Substitution (Add Substrate @ -80°C) Substrate->Acylation Activation->Acylation Electrophile Workup Step 3: Quench & Extraction (aq. NH₄Cl, Et₂O) Acylation->Workup Purification Step 4: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product caption Figure 2: Workflow for the synthesis of this compound.

Caption: Figure 2: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its versatility as a scaffold. Each functional group offers a distinct avenue for chemical modification:

  • The Acetyl Group: This ketone functionality is a precursor for a vast number of chemical transformations. It can be reduced to an alcohol, converted into an oxime, or used as a handle to construct heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines), which are common motifs in biologically active molecules.

  • The Bromine Atom: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • The Difluoro Phenyl Ring: The two fluorine atoms positioned ortho to the acetyl group exert a strong electron-withdrawing effect, influencing the reactivity of both the ring and the ketone. In a drug development context, fluorine substitution is known to block metabolic oxidation at adjacent sites, thereby increasing the compound's half-life. It can also enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

This combination of features makes the compound a valuable intermediate for synthesizing novel enzyme inhibitors, receptor modulators, and other potential therapeutic agents.[2][6]

Safety, Handling, and Storage Protocols

As with all halogenated organic compounds, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.[7][8][9]

Hazard Identification:

  • Based on related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating research and development, particularly in the pharmaceutical industry. Its combination of a reactive ketone, a versatile bromine handle, and bioisosteric fluorine atoms provides a powerful platform for the synthesis of novel, complex, and potentially therapeutic molecules. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

Spectroscopic data for 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Bromo-2,6-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Its precise molecular structure, characterized by a difluorinated phenyl ring bearing both a bromine atom and an acetyl group, gives rise to a unique electronic and steric profile. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development, making a thorough understanding of its spectroscopic properties essential.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme used throughout this guide are presented below. This consistent numbering is key to assigning specific signals to their corresponding atoms within the molecule.

Caption: Molecular structure and numbering of this compound.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic protons and the acetyl methyl protons.

Experimental Data: Partial ¹H NMR data has been reported in the context of its synthesis.[1]

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-COCH₃ (H-8)~2.58Singlet (s)3H
Ar-H (H-3, H-5)~7.16Multiplet (m)2H

Interpretation and Rationale:

  • Acetyl Protons (H-8): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet at approximately 2.58 ppm. This downfield shift from a typical alkane is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (H-3, H-5): The molecule's symmetry makes the two aromatic protons chemically equivalent. Their signal appears as a multiplet around 7.16 ppm. The multiplicity is not a simple doublet as might be expected. Instead, each proton couples to the two neighboring fluorine atoms. The coupling to the ortho-fluorine (e.g., H-3 to F at C-2) and the meta-fluorine (H-3 to F at C-6) results in a more complex pattern, often appearing as a triplet or a doublet of doublets, which can be simplified to a multiplet in lower resolution spectra. The chemical environment of these protons is primarily dictated by the ortho-fluorine atoms, and data from the analogous 1-Bromo-2,6-difluorobenzene confirms this region for the aromatic signals.[5][6]

Caption: Key proton assignments for this compound.

Carbon-13 (¹³C) NMR Spectroscopy Analysis

¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. For this compound, the key diagnostic features are the carbonyl carbon signal and the distinct splitting patterns of the aromatic carbons due to C-F coupling. As no direct experimental spectrum is published, the following is a predictive analysis based on established chemical shift principles and data from analogous structures like 1-bromo-2,6-difluorobenzene.[5]

Predicted ¹³C NMR Data:

Signal AssignmentPredicted Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)Key Rationale & Notes
-C OCH₃ (C-8)28 - 32Singlet (s)Typical range for an acetyl methyl carbon.
C -Br (C-4)115 - 120Triplet (t)Upfield shift due to heavy atom effect of Br. Exhibits a small ³JCF coupling.
C -H (C-3, C-5)112 - 118Doublet of Doublets (dd) or Triplet (t)Shielded by ortho-F. Shows significant ²JCF coupling (~15-25 Hz) and ⁴JCF coupling.
C -CO (C-1)125 - 135Triplet (t)The ipso-carbon attached to the acetyl group. Exhibits ²JCF coupling to the two ortho-F atoms.
C -F (C-2, C-6)158 - 164Doublet of Doublets (dd)Highly deshielded by attached F. Dominated by a very large ¹JCF coupling (~250-265 Hz) and smaller ²JCF coupling.
C =O (C-7)192 - 198Triplet (t)Typical range for an aryl ketone. May show small ³JCF coupling to the ortho-F atoms.

Interpretation and Rationale:

  • C-F Coupling: The most powerful diagnostic tool in this spectrum is the carbon-fluorine coupling. The carbons directly bonded to fluorine (C-2, C-6) will exhibit a very large one-bond coupling constant (¹JCF), splitting their signal into a doublet. Since they also couple to the other fluorine atom across two bonds, the signal will appear as a doublet of doublets. Other carbons in the ring will show smaller couplings over two, three, or four bonds, providing invaluable information for unambiguous signal assignment.

  • Substituent Effects: The electron-withdrawing fluorine atoms strongly deshield the carbons they are attached to (C-2, C-6), shifting them significantly downfield. The bromine atom at C-4 has a less pronounced effect on the chemical shift compared to fluorine. The acetyl group's carbonyl carbon is the most downfield signal, as expected.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-fluorine bonds, and the aromatic ring. The analysis below is based on typical frequencies for these functional groups, referencing the spectrum of 1-(4-bromophenyl)ethanone where appropriate.[7][8]

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850WeakAliphatic C-H Stretch (-CH₃)
~1705 - 1690 Strong C=O Stretch (Aryl Ketone)
~1600 - 1550MediumAromatic C=C Stretch
~1300 - 1200 Strong C-F Stretch
~600 - 500WeakC-Br Stretch

Interpretation and Rationale:

  • Carbonyl Stretch: The most prominent peak will be the strong, sharp absorption for the C=O stretch of the ketone, expected around 1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

  • Carbon-Fluorine Stretches: The presence of two C-F bonds will give rise to one or more very strong absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹. This is a highly characteristic feature for fluorinated aromatic compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features. The presence of a single bromine atom is the most defining feature of the mass spectrum.

Predicted Mass Spectrum Fragmentation:

m/z ValueRelative IntensityProposed Fragment
234 / 236 High (1:1 ratio) [M]⁺ and [M+2]⁺ Molecular Ion
219 / 221Medium (1:1 ratio)[M - CH₃]⁺ (Loss of a methyl radical)
191 / 193Medium (1:1 ratio)[M - COCH₃]⁺ (Loss of the acetyl group)
43High[CH₃CO]⁺ (Acylium ion)

Interpretation and Rationale:

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any fragment containing one bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1. The molecular ion peak for this compound will therefore be a doublet at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br). This pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways: The most common fragmentation pathways for acetophenones are alpha-cleavage events.

    • Loss of the methyl group: Cleavage of the C-C bond between the carbonyl and the methyl group results in the formation of a stable acylium ion at m/z 219/221.

    • Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring yields a characteristic base peak at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

G mol [C₈H₅BrF₂O]⁺˙ m/z 234/236 frag1 [C₇H₂BrF₂O]⁺ m/z 219/221 mol->frag1 - •CH₃ frag2 [CH₃CO]⁺ m/z 43 mol->frag2 - •C₆H₂BrF₂ frag3 [C₆H₂BrF₂]⁺ m/z 191/193 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized by the operator for the specific sample and equipment.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-45 degree pulse angle with a relaxation delay (d1) of 1-2 seconds.

    • Collect 16-32 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has low natural abundance.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

    • The resulting spectrum should be automatically ratioed against the background and displayed in transmittance or absorbance.

3. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250°C.

    • Program the oven temperature with an initial hold at 50°C for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280-300°C.

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Method:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

    • Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

    • Inject 1 µL of the sample solution and begin data acquisition. The mass spectrum will be recorded for the compound as it elutes from the GC column.

References

1H NMR and 13C NMR spectrum of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS 746630-34-2), a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery.[1][2] By dissecting the theoretical underpinnings of chemical shifts and spin-spin coupling constants, this paper provides a predictive interpretation of the complex spectral features arising from the molecule's unique substitution pattern, particularly the influence of the two fluorine atoms. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and characterization.

Introduction: The Structural Challenge

This compound is a multi-substituted benzene derivative featuring an acetyl group, a bromine atom, and two fluorine atoms. This specific arrangement presents a fascinating case for NMR analysis. The symmetry of the phenyl ring, combined with the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), results in spectra that are both information-rich and complex. A thorough understanding of NMR principles is crucial to correctly assign each signal and, therefore, confirm the compound's identity and purity. This guide explains the causality behind the expected spectral patterns, grounding the interpretation in foundational NMR theory and data from analogous structures.

Foundational Principles: Decoding the Spectra

The NMR spectrum of this molecule is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups, such as fluorine, bromine, and the carbonyl oxygen, decrease the electron density around nearby nuclei (a phenomenon known as deshielding), causing their signals to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field and is transmitted through the bonding framework. In this molecule, we anticipate not only proton-proton (H-H) and carbon-proton (C-H) couplings but also significant and structurally informative couplings involving fluorine (H-F, C-F).[3]

The workflow for acquiring and interpreting this data follows a systematic process.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: Ensuring Data Integrity

To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the analysis of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Temperature: 298 K (25 °C).

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width: A range of 0 to 220 ppm is standard for organic molecules.[4]

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance (~1.1%).

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the aromatic protons and the methyl protons.

References

IUPAC name for CAS 746630-34-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-2): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, identified by CAS number 746630-34-2, has emerged as a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive ketone functional group, provides a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth overview of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, with a focus on its application in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. For researchers, scientists, and drug development professionals, understanding the synthetic utility of this compound is key to unlocking its potential in creating next-generation medicines. The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[1]

Chemical Properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one

A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one are summarized in the table below.

PropertyValue
IUPAC Name 1-(4-bromo-2,6-difluorophenyl)ethan-1-one
CAS Number 746630-34-2
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol
Appearance Solid
Boiling Point 246.1 ± 40.0 °C (Predicted)
Density 1.614 ± 0.06 g/cm³ (Predicted)

Synthetic Utility in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts.[3][4][5] 1-(4-bromo-2,6-difluorophenyl)ethan-1-one serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[6][7][8][9][10]

The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile attachment of various substituents to the core scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The ketone functionality can be readily transformed into other functional groups, such as hydrazones, which have been shown to be effective pharmacophores in GSK-3 inhibitors.[8]

The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site and improve the metabolic stability of the molecule, leading to a longer duration of action in the body.

The following diagram illustrates the synthetic potential of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a versatile building block for the synthesis of diverse heterocyclic compounds with potential kinase inhibitory activity.

G A 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-2) B Condensation with Hydrazines A->B D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D F Cyclization Reactions A->F C Pyrimidyl Hydrazone Core (GSK-3 Inhibitors) B->C E Functionalized Biaryl Scaffolds (CDK & other Kinase Inhibitors) D->E G Fused Heterocyclic Systems (e.g., Imidazopyridines) F->G

Caption: Synthetic pathways from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of a Pyrimidyl Hydrazone Derivative

The following is a representative, non-validated protocol for the synthesis of a pyrimidyl hydrazone derivative from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, illustrating a common synthetic transformation for this class of compounds. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize a pyrimidyl hydrazone derivative as a potential GSK-3 inhibitor.

Materials:

  • 1-(4-bromo-2,6-difluorophenyl)ethan-1-one

  • 2-Hydrazinylpyrimidine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (1.0 eq) and 2-hydrazinylpyrimidine (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of starting ketone) to the flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired pyrimidyl hydrazone.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Potential Therapeutic Targets for Derivatives

The versatility of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a synthetic intermediate allows for the creation of inhibitors targeting a range of kinases implicated in various diseases.

Target Kinase FamilyTherapeutic AreaRationale
Glycogen Synthase Kinase 3 (GSK-3) Neurodegenerative Diseases (e.g., Alzheimer's), Bipolar Disorder, DiabetesGSK-3 is a key regulator of multiple cellular processes, and its inhibition has shown therapeutic potential in a variety of disease models.[6][8][11][12][13]
Cyclin-Dependent Kinases (CDKs) OncologyCDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][9][10]
Other Serine/Threonine and Tyrosine Kinases Oncology, Inflammatory DiseasesThe core scaffold can be elaborated to target other kinases involved in oncogenic signaling and inflammatory pathways.[4][5][14]

Conclusion

1-(4-bromo-2,6-difluorophenyl)ethan-1-one is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors, particularly those targeting GSK-3 and CDKs, makes it a compound of significant interest to the drug discovery and development community. The strategic incorporation of this intermediate allows for the efficient exploration of chemical space and the development of novel therapeutics with improved pharmacological properties. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

A Technical Guide to the Commercial Availability and Application of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

1-(4-Bromo-2,6-difluorophenyl)ethanone is a halogenated aromatic ketone that has emerged as a critical starting material and intermediate in synthetic organic chemistry. Its trifunctional nature—featuring a ketone, a bromine atom, and two fluorine atoms on a phenyl ring—makes it a highly versatile substrate for constructing complex molecular architectures. This compound is particularly valuable in medicinal chemistry and materials science, where the specific placement of its functional groups allows for targeted chemical modifications.[1][2]

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2] The electron-withdrawing difluoro substitution pattern influences the reactivity of the aromatic ring and can enhance the metabolic stability and pharmacokinetic profiles of derivative compounds, a common strategy in drug design.[2][3] The ketone group provides a reactive site for a wide range of classical carbonyl chemistry.

Key Physicochemical Properties:

  • CAS Number: 746630-34-2[4][5]

  • Molecular Formula: C₈H₅BrF₂O[4][6]

  • Molecular Weight: 235.03 g/mol [5]

  • Appearance: Typically a liquid or solid

  • Purity: Commercially available in purities often greater than 95-98%[6]

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. It is typically offered in quantities suitable for laboratory research (grams) up to bulk and semi-bulk scales (kilograms) for process development and manufacturing.

When sourcing this compound, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and the supplier's ability to provide consistent quality and scale-up quantities if required. The following table summarizes a selection of commercial suppliers.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥95%Gram to KilogramA major global supplier with extensive documentation like Certificates of Analysis (COA).
BLDpharm Room Temperature StorageGram to KilogramProvides various analytical data like NMR, HPLC, and LC-MS upon request.[5]
Aaron Chemicals Not SpecifiedMilligram to KilogramOffers a wide range of quantities for different research needs.[4]
Allfluoro Pharmaceutical Not SpecifiedCustom InquiryA specialized supplier focusing on fluorinated compounds.[7]
ChemUniverse Not SpecifiedBulk Quote RequestGeared towards larger, industrial-scale sourcing.[8]
ChemicalBook ≥98% to ≥99%Gram to KilogramAn online marketplace listing numerous traders and manufacturers, primarily from China.[9]

Quality Control and Specification Analysis for Researchers

As with any advanced intermediate, verifying the quality and purity of this compound is critical to ensure the reliability and reproducibility of experimental results. Aryl ketones are foundational motifs in pharmaceuticals, and their purity is paramount.[10]

Core Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structural integrity of the molecule. The spectra should be consistent with the expected shifts and coupling patterns for the substituted phenyl ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. For research purposes, a purity of >97% is generally recommended.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, ensuring the correct product has been obtained.[5]

Upon receiving a shipment, it is best practice to obtain and review the supplier's Certificate of Analysis (COA). For critical applications, researchers may consider performing their own in-house analysis to validate the material before use. This approach, grounded in Quality by Design (QbD) principles, minimizes variability in subsequent synthetic steps.[11]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Safety and Handling:

  • Hazard Statements: The compound is typically associated with warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]

Storage:

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend refrigeration to ensure long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13][14]

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. This protocol details a representative procedure for coupling it with a generic boronic acid.

Objective: To synthesize a 4-aryl-2,6-difluoroacetophenone derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl ketone.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_validation 4. Validation A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Purge with Inert Gas (Ar or N₂) A->B Critical for Catalyst C Add Degassed Solvent & Pd Catalyst B->C Setup Complete D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (Extraction) E->F Reaction Complete G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS, HPLC) H->I Pure Product

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its trifunctional nature provides a robust platform for generating diverse and complex molecules, particularly within drug discovery programs. By understanding the supplier landscape, implementing rigorous quality control, adhering to safety protocols, and applying established synthetic methods, researchers can effectively leverage this building block to advance their scientific objectives.

References

Methodological & Application

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 1,3-Difluoro-5-bromobenzene to Synthesize 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromo-2,6-difluorophenyl)ethanone is a key synthetic intermediate in the development of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and two fluorine atoms that can modulate physicochemical properties, makes it a valuable building block for medicinal chemists. This application note provides a comprehensive, field-tested protocol for the synthesis of this target molecule starting from 1,3-difluoro-5-bromobenzene via a Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on safety and characterization.

The chosen synthetic route is the Friedel-Crafts acylation, a robust and widely-used method for attaching an acyl group to an aromatic ring.[2] This reaction proceeds through an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acyl halide, such as acetyl chloride.[3][4]

Reaction Scheme and Mechanism

The overall transformation involves the acetylation of 1,3-difluoro-5-bromobenzene at the C4 position, which is sterically accessible and electronically activated relative to other positions.

Overall Reaction:

Mechanistic Deep Dive: The Friedel-Crafts Acylation Pathway

The reaction mechanism can be dissected into two primary stages: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

  • Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), in an equilibrium step to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion. This ion is a potent electrophile, crucial for attacking the electron-rich aromatic ring.[3][4]

  • Electrophilic Aromatic Substitution: The π-electrons of the 1,3-difluoro-5-bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C4 position (para to the bromine and ortho to both fluorine atoms). This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts the proton from the carbon bearing the newly added acetyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[4]

G cluster_reactants Reactants cluster_products Products cluster_attack Electrophilic Attack acetyl_cl Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion Generation [CH₃C≡O]⁺[AlCl₄]⁻ acetyl_cl->acylium_ion Coordination & Dissociation alcl3 Aluminum Chloride (AlCl₃) alcl3->acylium_ion substrate 1,3-Difluoro-5-bromobenzene sigma_complex Sigma Complex (Arenium Ion) substrate->sigma_complex acylium_ion->sigma_complex Nucleophilic attack by π system product This compound sigma_complex->product Deprotonation & Rearomatization hcl HCl sigma_complex->hcl alcl3_regen AlCl₃ (regenerated) sigma_complex->alcl3_regen

Caption: Reaction mechanism for Friedel-Crafts acylation.

Materials and Equipment

Reagent CAS No. Molecular Weight ( g/mol ) Quantity Notes
1,3-Difluoro-5-bromobenzene461-96-1192.9910.0 g (51.8 mmol)Starting material.[5]
Acetyl Chloride75-36-578.504.5 mL (62.2 mmol, 1.2 eq)Acylating agent. Highly corrosive and flammable.[6]
Aluminum Chloride (Anhydrous)7446-70-0133.348.3 g (62.2 mmol, 1.2 eq)Lewis acid catalyst. Reacts violently with water.
Dichloromethane (DCM)75-09-284.93150 mLAnhydrous solvent.
Hydrochloric Acid (2M aq.)7647-01-0-100 mLFor quenching the reaction.
Saturated Sodium Bicarbonate (aq.)144-55-8-100 mLFor neutralization.
Saturated Sodium Chloride (Brine)7647-14-5-50 mLFor washing.
Anhydrous Magnesium Sulfate7487-88-9-~10 gFor drying the organic phase.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a bubbler or scrubber (for HCl gas)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Silica gel for column chromatography (if necessary)

Experimental Protocol

This protocol outlines the synthesis on a 10.0 g scale of the starting material. All operations should be performed in a certified fume hood.

Caption: High-level experimental workflow diagram.

Part A: Reaction Setup
  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator before assembly.

  • Assemble Apparatus: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, condenser, and nitrogen inlet. The outlet of the condenser should be connected to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl gas produced during the reaction.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

Part B: Reaction Execution
  • Charge Reagents: To the reaction flask, add 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C with stirring.

  • Add Catalyst: Carefully and portion-wise, add the anhydrous aluminum chloride (8.3 g, 62.2 mmol) to the cold DCM. The addition can be exothermic. Ensure the temperature does not rise above 10 °C. Stir the resulting slurry for 10 minutes.

  • Add Substrate: In a separate, dry beaker, dissolve 1,3-difluoro-5-bromobenzene (10.0 g, 51.8 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add Acetyl Chloride: Add acetyl chloride (4.5 mL, 62.2 mmol) to the substrate solution in the dropping funnel and mix gently.

  • Initiate Reaction: Add the solution from the dropping funnel to the aluminum chloride slurry dropwise over 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

Part C: Work-up and Purification
  • Quench Reaction: Cool the reaction flask back down to 0 °C in an ice bath. Prepare a separate large beaker containing ~100 g of crushed ice and 50 mL of 2M HCl.

  • Hydrolysis: Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This quenching process is highly exothermic and will release a significant amount of HCl gas. Perform this step slowly to control the effervescence.

  • Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate. The bottom layer is the organic (DCM) phase.

  • Extraction and Washing:

    • Separate the layers and retain the organic phase.

    • Wash the organic phase sequentially with 100 mL of 2M HCl, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically a light brown oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent like hexane or ethanol/water may yield the pure product.

Characterization and Data

  • Product: this compound

  • Molecular Formula: C₈H₅BrF₂O

  • Molecular Weight: 235.03 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 70-85%

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.30 (d, 2H, Ar-H), ~2.60 (s, 3H, -COCH₃). The aromatic protons will appear as a doublet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected around δ ~195 (C=O), ~160 (C-F, with large C-F coupling), ~125 (C-Br), ~115 (C-H, with C-F coupling), ~30 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 234/236 [M]⁺ corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of volatile solvents and corrosive HCl gas.

  • Reagent Handling:

    • Acetyl Chloride: Is highly flammable, corrosive, and reacts violently with water. Handle with extreme care under anhydrous conditions.[6][7]

    • Aluminum Chloride: Is a water-reactive solid that releases HCl upon contact with moisture. It is also corrosive. Avoid inhalation of the dust and prevent contact with skin.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Reaction Hazards: The reaction is exothermic, especially during the addition of AlCl₃ and the final quenching step. Maintain proper temperature control using an ice bath. The reaction generates large volumes of corrosive HCl gas, which must be neutralized in a scrubber.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalyst due to moisture contamination.Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use a fresh, unopened container of anhydrous AlCl₃.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C after the initial addition phase. Monitor by TLC.
Formation of Multiple Products Reaction temperature was too high, leading to side reactions or isomerization.Maintain strict temperature control (0-5 °C) during the addition of reagents.
Impure starting materials.Verify the purity of 1,3-difluoro-5-bromobenzene before starting.
Low Yield after Work-up Incomplete extraction of the product.Perform an additional extraction of the aqueous layer with DCM.
Product loss during purification.Optimize the column chromatography conditions (solvent system, silica gel loading).
Violent/Uncontrolled Reaction Reagents added too quickly.Add the AlCl₃ and the substrate/acyl chloride solution slowly and portion-wise, ensuring adequate cooling.
Inefficient stirring.Use a larger stir bar or mechanical stirrer to ensure the slurry is well-mixed.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, this Friedel-Crafts acylation procedure can be executed safely and efficiently to deliver the desired product in high yield. The mechanistic insights and troubleshooting guide offer researchers the necessary tools to understand, optimize, and successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of 1-(4-Bromo-2,6-difluorophenyl)ethanone for the Synthesis of Complex Biaryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 1-(4-Bromo-2,6-difluorophenyl)ethanone as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl ketones are pivotal structural motifs in medicinal chemistry and materials science, and this substrate offers a direct route to novel, highly functionalized derivatives.[1] We will explore the unique reactivity of this electron-deficient and sterically hindered aryl bromide, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be self-validating, ensuring robust and reproducible outcomes.

Introduction: Navigating the Challenges of a Unique Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate.[2] Our focus, this compound, presents a unique set of challenges and opportunities due to its distinct electronic and steric profile.

  • Electronic Effects: The presence of two electron-withdrawing fluorine atoms at the ortho positions, coupled with an electron-withdrawing acetyl group at the para position, renders the aryl bromide electron-deficient. This electronic characteristic generally facilitates the rate-limiting oxidative addition step in the catalytic cycle.[3]

  • Steric Hindrance: The ortho-difluoro substitution introduces significant steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction and requiring carefully selected ligands to overcome this hindrance.[4]

Understanding these competing factors is crucial for developing a successful coupling strategy. This guide will provide the rationale behind selecting optimal reaction parameters to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Aryl-Pd(II) Intermediate Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Diaryl-Pd(II) Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Ar')

Figure 1: General catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid or ester (Ar'-B(OR)2) is transferred to the palladium center, a step facilitated by a base.[6] The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[5]

Key Experimental Parameters and Justification

The success of coupling this compound hinges on the judicious selection of reaction components.

Palladium Catalyst and Ligand Selection

For sterically hindered and electron-deficient aryl bromides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[7]

  • Rationale: Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) have proven effective for challenging substrates.[6][8] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and their steric bulk can facilitate the reductive elimination step.[7] For the target substrate, the electron-withdrawing nature of the fluoro and acetyl groups will make oxidative addition more facile, but the steric hindrance requires a bulky ligand.

The Critical Role of the Base

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[6][9]

  • Rationale: A variety of bases can be employed, with their efficacy depending on the specific substrates and solvent system.

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] For substrates prone to hydrolysis or other base-sensitive functionalities, a milder base may be preferable.

    • Fluoride Sources: Bases like CsF or KF can be particularly effective, especially in anhydrous conditions, as they activate the boronic acid towards transmetalation.[10]

Solvent Systems

The choice of solvent influences the solubility of the reactants and the stability of the catalytic species.

  • Rationale: Aprotic polar solvents or mixtures thereof are often employed.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are common choices.[4]

    • Aqueous Mixtures: Toluene/water or dioxane/water mixtures are frequently used, particularly with inorganic bases like carbonates and phosphates.[11] The presence of water can be beneficial for the solubility of the base and the boronate salt.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point and may be optimized for specific coupling partners.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound235.031.01.0
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5
Pd₂(dba)₃915.720.01 - 0.020.01 - 0.02
SPhos (or other suitable ligand)410.530.02 - 0.040.02 - 0.04
K₃PO₄212.272.0 - 3.02.0 - 3.0
1,4-Dioxane/Water (e.g., 4:1 v/v)---

Step-by-Step Procedure

Protocol_Workflow start Start reagents 1. Combine aryl bromide, boronic acid, and base in a reaction vessel. start->reagents degas 2. Evacuate and backfill with inert gas (3x). reagents->degas catalyst 3. Add Pd catalyst and ligand. degas->catalyst solvent 4. Add degassed solvent. catalyst->solvent reaction 5. Heat to 80-110 °C and monitor progress (TLC/GC-MS). solvent->reaction workup 6. Cool, dilute with organic solvent, and filter through Celite. reaction->workup extraction 7. Perform aqueous workup (wash with water and brine). workup->extraction purification 8. Dry, concentrate, and purify by column chromatography. extraction->purification end End purification->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.[12]

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inefficient catalyst activation or oxidative addition.Screen different ligands (e.g., XPhos, RuPhos).[8] Increase reaction temperature. Ensure rigorous exclusion of oxygen.
Protodeboronation Decomposition of the boronic acid.Use a milder base (e.g., K₂CO₃). Use a boronic ester (e.g., pinacol ester) for increased stability. Minimize reaction time.
Homocoupling Reaction of two molecules of the boronic acid.Lower the catalyst loading. Ensure slow and controlled heating.
Incomplete Reaction Steric hindrance or deactivation of the catalyst.Increase catalyst loading slightly. Increase the equivalence of the boronic acid. Extend the reaction time.

Conclusion

This compound is a valuable and versatile substrate for the synthesis of complex biaryl ketones via the Suzuki-Miyaura cross-coupling reaction. Despite the challenges posed by its electronic and steric properties, high yields can be achieved through the careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and a suitable solvent system. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery of new chemical entities in drug development and materials science.

References

Application Notes & Protocols: Grignard Reaction of 1-(4-Bromo-2,6-difluorophenyl)ethanone for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Grignard reaction stands as a paramount method for carbon-carbon bond formation in organic synthesis.[1][2] Its application to ketones provides a direct and efficient route to tertiary alcohols, which are crucial structural motifs in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive examination of the Grignard reaction specifically involving 1-(4-Bromo-2,6-difluorophenyl)ethanone. We delve into the mechanistic nuances, address the distinct challenges posed by the substrate's steric and electronic properties, and present a detailed, field-proven protocol for its successful execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation while navigating its complexities.

Scientific Principles and Mechanistic Pathway

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The reaction proceeds via a two-stage mechanism:

  • Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent (functionally a carbanion source) attacks the partially positive carbonyl carbon of the ketone. This concerted step results in the formation of a new carbon-carbon bond and the cleavage of the C=O pi bond, generating a tetravalent magnesium alkoxide intermediate.[5]

  • Acidic Workup: The stable magnesium alkoxide intermediate is subsequently hydrolyzed by the addition of a mild aqueous acid, such as saturated ammonium chloride solution. This step protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[6][7]

The specific reaction with this compound using a generic Grignard reagent (R-MgX) is illustrated below.

G sub This compound inter Magnesium Alkoxide Intermediate sub->inter  Nucleophilic Attack grig Grignard Reagent (R-MgX) grig->inter prod Tertiary Alcohol Product inter->prod  Protonation salts Magnesium Salts (MgX₂) inter->salts workup Aqueous Acidic Workup (e.g., aq. NH4Cl) workup->prod workup->salts G A Apparatus Preparation (Oven-dry glassware, cool under N₂) B Reaction Setup (Assemble flask, add substrate & solvent) A->B C Grignard Addition (Cool to 0°C, add MeMgBr dropwise) B->C D Reaction Monitoring (Stir at RT, monitor by TLC) C->D E Workup (Quenching) (Cool to 0°C, add aq. NH₄Cl) D->E F Extraction (Separate layers, extract aqueous phase) E->F G Purification (Dry organic layer, evaporate solvent, purify crude product) F->G H Characterization (NMR, IR, MS) G->H

References

The Strategic Application of 1-(4-Bromo-2,6-difluorophenyl)ethanone in the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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  • Scientific Integrity & Logic (E-E-A-T):

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    • Trustworthiness: The protocols will be based on a published patent (WO 2012011040 A1), providing a validated and reproducible method. I will also include information on purification and characterization, which are essential for self-validating experimental work.

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Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, this compound has emerged as a pivotal starting material, offering a unique combination of reactive handles and inherent physicochemical properties that are advantageous for the synthesis of potent kinase inhibitors. This guide provides an in-depth exploration of the applications of this versatile ketone, with a focus on its utility in the synthesis of pyrazolopyrimidine-based inhibitors, complete with detailed experimental protocols.

The presence of the bromine atom at the para-position provides a crucial site for late-stage functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to probe the binding pocket of the target kinase. The ortho-difluoro substitution pattern is not merely a passive feature; it plays an active role in modulating the conformation of the phenyl ring and can engage in favorable interactions with the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, the acetyl group serves as a key reactive center for the construction of heterocyclic scaffolds, most notably the pyrazole ring, which is a common core in many kinase inhibitors.

From Ketone to a Privileged Scaffold: The Synthesis of a Key Pyrazole Intermediate

The journey from this compound to a versatile pyrazole intermediate is a testament to elegant and efficient synthetic design. This transformation is typically achieved through a two-step sequence involving a Claisen-type condensation followed by a cyclization reaction with hydrazine.

Step 1: Claisen-Type Condensation

The initial step involves the reaction of this compound with a one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via a Claisen-type condensation mechanism to yield an enaminone intermediate. The choice of DMF-DMA is strategic; it is a highly reactive and commercially available reagent that efficiently introduces the required three-carbon backbone for the subsequent pyrazole formation.

Caption: Claisen-Type Condensation Workflow

Step 2: Cyclization with Hydrazine

The enaminone intermediate is then treated with hydrazine or a hydrazine derivative to effect a cyclization, forming the stable pyrazole ring. This reaction is typically high-yielding and proceeds under mild conditions. The resulting 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole is a key intermediate, poised for further elaboration into a diverse library of potential kinase inhibitors.

Caption: Pyrazole Formation Workflow

Protocol 1: Synthesis of 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

This protocol details the two-step synthesis of the key pyrazole intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Synthesis of 3-(Dimethylamino)-1-(4-bromo-2,6-difluorophenyl)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in toluene (5 vol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene and excess DMF-DMA. The resulting crude product is typically used in the next step without further purification.

Part B: Synthesis of 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

  • Dissolve the crude 3-(dimethylamino)-1-(4-bromo-2,6-difluorophenyl)prop-2-en-1-one from Part A in ethanol (5 vol).

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole.

Reaction Step Key Reagents Typical Conditions Expected Outcome
Part A This compound, DMF-DMAToluene, Reflux, 4-6 h3-(Dimethylamino)-1-(4-bromo-2,6-difluorophenyl)prop-2-en-1-one
Part B Enaminone intermediate, Hydrazine hydrateEthanol, Reflux, 2-4 h3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

Diversification of the Pyrazole Scaffold: Gateway to Kinase Inhibitors

The true utility of the 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole intermediate lies in its amenability to a variety of cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, and it is an exceptionally reliable method for forming carbon-carbon bonds. In the context of our pyrazole intermediate, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the phenyl ring. These appended groups can be designed to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing amine-containing substituents, which can form key hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors. The ability to install a diverse range of primary and secondary amines, including cyclic amines, provides a rich avenue for SAR exploration.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction

Protocol 2: Representative Suzuki-Miyaura Coupling of 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the pyrazole intermediate with an arylboronic acid.

Materials:

  • 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 3: Representative Buchwald-Hartwig Amination of 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

This protocol provides a general procedure for the Buchwald-Hartwig amination of the pyrazole intermediate with a secondary amine.

Materials:

  • 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole

  • Secondary amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add 3-(4-bromo-2,6-difluorophenyl)-1H-pyrazole (1.0 eq), the secondary amine (1.2 eq), and the base (1.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient conversion to a functionalized pyrazole intermediate, which can be readily diversified through robust cross-coupling methodologies, provides a powerful platform for the discovery and development of novel kinase inhibitors. The protocols outlined in this guide offer a practical framework for the synthesis of these important compounds, and the underlying principles can be adapted and expanded to generate a wide array of analogues for biological evaluation. As the demand for new and more effective targeted therapies continues to grow, the strategic application of such well-designed starting materials will undoubtedly remain a key driver of innovation in drug discovery.

Application Notes and Protocols: 1-(4-Bromo-2,6-difluorophenyl)ethanone as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties and small size of fluorine can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[1] The 2,6-difluorophenyl motif, in particular, has emerged as a privileged structure in the design of various therapeutic agents, most notably in the field of protein kinase inhibitors.[2] This structural unit can induce favorable conformational constraints and participate in key interactions within the ATP-binding pocket of kinases.

1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No: 746630-34-2) is a key building block that provides a direct entry point to this valuable chemical space. Its trifunctional nature—an activated acetyl group, a bromine atom amenable to cross-coupling reactions, and the influential 2,6-difluoro substitution pattern—makes it a highly versatile precursor for the synthesis of complex pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this building block, complete with detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Information

PropertyValue
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol
CAS Number 746630-34-2
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and THF.

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).[3]

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug synthesis, enabling the modular assembly of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in a multitude of kinase inhibitors.[4] This reaction involves the coupling of an organoboron species with an organic halide.[5]

Reaction Scheme:

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine aryl bromide, catalyst, ligand, and base in a Schlenk tube Inert Evacuate and backfill with Argon Setup->Inert Reagents Add aniline and anhydrous toluene Inert->Reagents Heat Heat to 100-110 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool and dilute with Ethyl Acetate Monitor->Cool Filter Filter through Celite® Cool->Filter Wash Wash with water and brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

Application Notes and Protocols for the Derivatization of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of the ketone group in 1-(4-Bromo-2,6-difluorophenyl)ethanone. This compound is a valuable building block in medicinal chemistry, and modification of its ketone moiety opens avenues to a diverse range of molecular scaffolds for drug discovery. This document explores several key synthetic transformations, including Reductive Amination, Horner-Wadsworth-Emmons Olefination, and Oxime Formation. For each method, we provide a theoretical background, an explanation of the reaction mechanism, a discussion of experimental considerations, and a detailed, step-by-step laboratory protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The starting material, this compound, is a trifunctional synthetic intermediate of significant interest. It possesses:

  • A Brominated Phenyl Ring: The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of further molecular complexity.

  • A Difluorinated Phenyl Ring: The two ortho-fluorine atoms modulate the electronic properties and conformation of the molecule. This substitution pattern is often found in bioactive compounds.

  • A Reactive Ketone Group: The carbonyl group is a prime site for derivatization, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds to generate diverse molecular architectures.

Derivatives of this ketone are key intermediates in the synthesis of various biologically active compounds, including potential anticancer agents.[1] This guide focuses on the practical execution of three high-impact derivatization strategies targeting the ketone functional group.

Derivatization Strategy 1: Reductive Amination for the Synthesis of Chiral Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting carbonyl compounds into amines. The reaction typically proceeds in one pot, where the ketone first reacts with an amine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.

Mechanistic Rationale and Choice of Reagents

The process begins with the acid-catalyzed formation of a carbinolamine, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their selectivity and stability under the mildly acidic conditions that favor iminium ion formation.[3][4] Sodium borohydride (NaBH₄) can also be used, but often requires a two-step process where the imine is formed first before the reducing agent is added.[5]

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

This protocol describes the synthesis of the primary amine derivative.

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.37 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Add anhydrous methanol (40 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine.

Expected Outcome: A colorless oil or white solid. The product's existence is documented, confirming the feasibility of this synthesis.[6]

Derivatization Strategy 2: Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for converting ketones, especially sterically hindered ones, into alkenes.[7][8] Given the ortho-difluoro substitution on the phenyl ring of the starting material, which imparts steric hindrance, the HWE reaction is the recommended method for olefination. This reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and produces a water-soluble phosphate byproduct, simplifying purification.[9]

Mechanistic Rationale and Stereoselectivity

The HWE reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, KHMDS) to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon of the ketone to form an intermediate oxaphosphetane. This intermediate subsequently collapses to form the alkene and a dialkyl phosphate salt. The reaction generally shows a high preference for the formation of the thermodynamically more stable (E)-alkene.[8][10]

Caption: Simplified mechanism of the HWE reaction.

Detailed Protocol: Synthesis of Ethyl 2-(4-Bromo-2,6-difluorophenyl)prop-2-enoate

This protocol describes the reaction with triethyl phosphonoacetate to yield an α,β-unsaturated ester.

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add sodium hydride (e.g., 0.48 g of 60% dispersion, 12 mmol) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (e.g., 2.47 g, 11 mmol) dropwise via the dropping funnel to the NaH suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the solution becomes clear (ylide formation is complete).

  • Dissolve this compound (2.37 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the ketone.

  • Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired (E)-alkene product.

Derivatization Strategy 3: Oxime Formation

The formation of an oxime is a straightforward and high-yielding derivatization of a ketone. It involves the reaction of the carbonyl group with hydroxylamine, typically from hydroxylamine hydrochloride, in the presence of a base. Oximes are valuable intermediates and can also exhibit biological activity themselves.

Mechanistic Rationale

The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild acid or base. Using a base like pyridine or sodium hydroxide neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine to act as the nucleophile.[3]

Detailed Protocol: Synthesis of this compound Oxime

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Pyridine

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.37 g, 10 mmol) in a mixture of ethanol (30 mL) and pyridine (15 mL).

  • Add hydroxylamine hydrochloride (1.04 g, 15 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash successively with 1 M HCl (2 x 30 mL) to remove pyridine, followed by water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to give the pure oxime, which may exist as a mixture of (E) and (Z) isomers.

Summary of Derivatization Strategies

Reaction Type Key Reagents Product Type Key Advantages Stereoselectivity
Reductive AminationAmine (e.g., NH₄OAc), NaBH₃CNChiral AmineForms C-N bonds; one-pot synthesis.Can be stereoselective with chiral reagents.
HWE OlefinationPhosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et), Base (NaH)AlkeneHigh yield, water-soluble byproduct, good for hindered ketones.Predominantly (E)-alkene.[8]
Oxime FormationHydroxylamine (NH₂OH·HCl), Base (Pyridine)OximeSimple, high-yielding, robust reaction.Forms (E/Z) isomers.

Conclusion

The ketone moiety of this compound provides a reliable entry point for a variety of chemical transformations crucial for the synthesis of novel compounds in drug discovery. The protocols detailed in this guide for reductive amination, Horner-Wadsworth-Emmons olefination, and oxime formation are robust, well-established methods that can be readily adapted to generate a library of derivatives. These methods provide chemists with a versatile toolkit to explore the chemical space around this important fluorinated scaffold, facilitating the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in modern synthetic chemistry requires a blend of theoretical knowledge and practical, experience-driven insights. This guide is structured to serve as a dedicated technical support resource for professionals engaged in the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone, a key intermediate in pharmaceutical development. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize for higher yields and purity.

This document is organized into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for foundational knowledge. We will delve into the mechanistic reasoning behind procedural steps, ensuring that every recommendation is scientifically sound and validated by established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield in this synthesis, which is typically a Friedel-Crafts acylation, almost always points to an issue with reagent integrity or reaction setup. Let's break down the most common culprits.

  • Cause A: Inactive Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃)

    • The "Why": Anhydrous aluminum chloride is the workhorse Lewis acid for this reaction. Its role is to coordinate with the acylating agent (acetyl chloride or acetic anhydride) to generate the highly electrophilic acylium ion, which is necessary for the aromatic substitution to occur.[1][2] AlCl₃ is extremely hygroscopic; exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it completely inactive.

    • Solution:

      • Handling: Always handle AlCl₃ in a glovebox or under a positive pressure of an inert gas like argon or nitrogen. Use a fresh, unopened bottle if possible, or one that has been stored correctly in a desiccator.

      • Appearance: High-quality AlCl₃ should be a fine, white to pale-yellow powder. If it appears clumpy, discolored, or has a strong smell of HCl (indicating hydrolysis), its activity is compromised.

      • Stoichiometry: Unlike other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, a ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[3] A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Cause B: Incorrect Starting Material Isomer

    • The "Why": The synthesis of this compound requires the starting material 1-bromo-3,5-difluorobenzene . The two fluorine atoms at the 3 and 5 positions are electron-withdrawing by induction but are also ortho, para-directing via resonance. Their combined effect strongly activates the C4 position (which is para to the bromine and ortho to both fluorines) for electrophilic attack. Using other isomers like 1-bromo-2,4-difluorobenzene or 1-bromo-3,4-difluorobenzene will result in different products or significantly lower reactivity at the desired position due to unfavorable electronic and steric effects.[4]

    • Solution:

      • Verification: Confirm the identity and purity of your starting material using ¹H NMR, ¹⁹F NMR, or GC-MS before starting the reaction.

      • Procurement: Source starting materials from reputable suppliers and check the certificate of analysis to ensure isomeric purity.

  • Cause C: Inadequate Temperature Control

    • The "Why": The initial reaction of AlCl₃ with the acylating agent is exothermic. While the subsequent acylation often requires heating to proceed at a reasonable rate, allowing the initial temperature to rise uncontrollably can lead to side reactions and degradation of starting materials.

    • Solution:

      • Controlled Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to the cooled suspension of the aromatic ring and AlCl₃ in the solvent. An ice bath (0 °C) is typically used for this initial phase.

      • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (if necessary) while monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question 2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. How can I improve purity?

Answer: Impurity issues often stem from side reactions or an incomplete workup.

  • Cause A: Presence of Water or Protic Solvents

    • The "Why": As mentioned, water deactivates the catalyst. It can also hydrolyze the acetyl chloride to acetic acid, which can complicate the reaction and purification.

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.[5]

      • Anhydrous Solvents: Use anhydrous grade solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), packaged under an inert atmosphere.

  • Cause B: Ineffective Quenching and Workup

    • The "Why": The product ketone remains complexed to the AlCl₃ catalyst at the end of the reaction. This complex must be hydrolyzed to liberate the free ketone. Improper quenching can lead to a mixture of complexed and free product, emulsions, and decomposition.

    • Solution:

      • Controlled Quench: The standard and most effective procedure is to slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated HCl.[6] This is a highly exothermic process that evolves HCl gas and must be performed in a well-ventilated fume hood with vigorous stirring. The acid helps to dissolve the aluminum salts (Al(OH)₃) that are formed.

      • Phase Separation: After quenching, the product will be in the organic layer. Separate the layers and extract the aqueous layer 1-2 more times with the organic solvent to recover all the product.

      • Washing: Wash the combined organic layers with a saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash to aid in drying. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended and most reliable synthetic route to prepare this compound?

A1: The most direct and industrially scalable method is the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene with an acetylating agent (like acetyl chloride or acetic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution is highly regioselective due to the directing effects of the substituents on the starting material, leading specifically to the desired 4-acylated product.[4]

Q2: Why is a full stoichiometric equivalent of AlCl₃ necessary for this reaction?

A2: There are two reasons. First, the Lewis acid must activate the acylating agent to form the acylium ion electrophile. Second, the ketone product contains a lone pair of electrons on the oxygen atom, which acts as a Lewis base. This product immediately coordinates with another molecule of AlCl₃, forming a stable complex. This complex deactivates the aromatic ring, preventing further acylation (polyacylation), but it also means one equivalent of the catalyst is consumed per equivalent of product formed.[3] Therefore, a stoichiometric amount is required for the reaction to proceed to completion.

Q3: What are the most critical safety precautions to take during this synthesis?

A3: Safety is paramount. Key hazards include:

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wearing gloves, safety goggles, and a lab coat.

  • Acetyl Chloride: A lachrymator (causes tearing), corrosive, and reacts with moisture. Handle only in a fume hood.

  • Reaction Quenching: The addition of the reaction mixture to ice/water is extremely exothermic and releases large volumes of HCl gas.[6] Perform this step slowly, in a fume hood, and behind a safety shield.

  • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate care to minimize inhalation and skin contact.

Q4: How should I monitor the reaction's progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture. Quench it carefully in a separate vial with a drop of water/HCl, add a small amount of ethyl acetate, and spot the organic layer on a silica gel TLC plate.

  • Eluent: A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Visualization: The starting material (1-bromo-3,5-difluorobenzene) is less polar than the product ketone. The product spot should appear at a lower Rf value and can be visualized under UV light (254 nm). The reaction is complete when the starting material spot has disappeared.

Experimental Protocols & Data

Optimized Protocol for Friedel-Crafts Acylation

This protocol is designed for a laboratory scale synthesis.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to an oil bubbler or a gas scrubber containing a base solution), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Reagent Charging:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Add 1-bromo-3,5-difluorobenzene to the flask.

    • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition:

    • Charge the dropping funnel with acetyl chloride.

    • Add the acetyl chloride dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • CAUTION: In a fume hood, slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

    • Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine all organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reagent Data Table
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-Bromo-3,5-difluorobenzene192.9910.01.01.93 g
Aluminum Chloride (AlCl₃)133.3412.01.21.60 g
Acetyl Chloride78.5011.01.10.78 mL
Dichloromethane (DCM)---20 mL

Visualizations

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup1 Flame-dry glassware setup2 Assemble under Ar/N2 setup1->setup2 charge Charge AlCl3, Ar-Br, and DCM setup2->charge cool Cool to 0 °C charge->cool add Add Acetyl Chloride dropwise cool->add reflux Reflux & Monitor (TLC) add->reflux quench Quench on Ice/HCl reflux->quench extract Extract with DCM quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism showing acylium ion generation and electrophilic attack.

References

Technical Support Center: Purification of 1-(4-Bromo-2,6-difluorophenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during purification, ensuring you can achieve high purity with confidence.

Section 1: Understanding the Compound and Initial Method Development

A successful purification begins with a solid understanding of the target molecule and a systematic approach to developing the separation method.

FAQ 1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the properties of this compound is the foundation for designing an effective purification strategy.[1]

PropertyValue / DescriptionSignificance for Chromatography
CAS Number 746630-34-2[1][2]Unique identifier for ensuring you are working with the correct compound.
Molecular Formula C₈H₅BrF₂O[2]Indicates the elemental composition.
Molecular Weight ~235.03 g/mol [2]Useful for characterization and calculating molar quantities.
Appearance Clear, almost colorless to faint yellow liquid or solid.[1][3]The physical state at room temperature can influence sample loading techniques.
Predicted Boiling Point 246.1 ± 40.0 °C[2]High boiling point indicates low volatility, making solvent removal post-chromatography straightforward.
Polarity Moderate to high polarity. The ketone group and two fluorine atoms are electron-withdrawing, increasing polarity. The bromine atom also contributes to this.[1]This is the most critical factor for selecting the stationary and mobile phases. The compound will have a strong affinity for polar stationary phases like silica gel.
Solubility Generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.[1]Crucial for choosing a solvent to dissolve the sample for loading onto the column.

The presence of a ketone and two highly electronegative fluorine atoms makes this compound a polar molecule. This dictates that for normal-phase chromatography, a polar stationary phase (like silica gel) and a relatively non-polar mobile phase will be required for effective separation.

FAQ 2: How do I develop an appropriate solvent system using Thin-Layer Chromatography (TLC)?

Thin-Layer Chromatography (TLC) is an indispensable tool for quickly developing and optimizing the mobile phase for your column. The goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound of approximately 0.25-0.35 . This Rƒ value typically translates well to preparative column chromatography, allowing for good separation from both less polar and more polar impurities.

Step-by-Step TLC Method Development:

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution for spotting.

  • Select Initial Solvents: A standard starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).[5] Further visualization can be achieved with staining if necessary.[5]

  • Analyze and Iterate:

    • If the Rƒ is too high (compound runs too fast): Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rƒ is too low (compound stays at the baseline): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.

Recommended Starting Solvent Systems for TLC:

  • 20% Ethyl Acetate in Hexanes

  • 30% Ethyl Acetate in Hexanes

  • 10% Diethyl Ether in Petroleum Ether

A documented successful eluent system for this specific compound is a 1:10 ratio of ethyl acetate to hexane, which corresponds to approximately 9% ethyl acetate.[2] This provides an excellent starting point for your TLC optimization.

Section 2: Column Chromatography Protocol and Best Practices

Once you have an optimized solvent system, you can proceed with the preparative column chromatography.

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps prep_column 1. Pack the Column (Slurry Packing with Hexane) prep_sample 2. Prepare the Sample (Dry or Wet Loading) prep_column->prep_sample run_load 3. Load the Sample prep_sample->run_load run_elute 4. Elute the Column run_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 7. Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap 8. Evaporate Solvent analysis_pool->analysis_evap final_product Pure Product analysis_evap->final_product G problem Problem Observed Potential Cause Proposed Solution no_elution Compound not eluting Mobile phase is not polar enough Increase the percentage of the polar solvent (e.g., ethyl acetate). poor_sep Poor separation (overlapping bands) Column overloaded or packed incorrectly Use less sample or re-pack the column carefully. Ensure the sample band is narrow. streaking Compound streaking on TLC/column Compound is too polar for the solvent system or is acidic/basic Add a small amount (~1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. The ketone might interact strongly with acidic silica sites. decomp Product decomposes on the column Compound is unstable on acidic silica gel Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine, or consider using a different stationary phase like alumina. cracked_column Cracked or channeled silica bed Column ran dry or was packed improperly This column run is likely compromised. The column must be repacked. Always keep the solvent level above the silica bed.

References

Technical Support Center: Claisen-Schmidt Reaction with 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers utilizing 1-(4-Bromo-2,6-difluorophenyl)ethanone in Claisen-Schmidt condensations. The unique electronic and steric properties of this substrate necessitate careful consideration of reaction parameters, particularly the choice of base. This document is structured to address common challenges and frequently asked questions, ensuring a higher probability of success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when using this compound?

Base selection is paramount due to the specific structural features of this ketone. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the α-protons on the methyl group. While this facilitates the initial enolate formation, it also introduces challenges:

  • Increased Risk of Self-Condensation: The highly reactive enolate can attack another molecule of the starting ketone if the aldehyde is not present in sufficient concentration or is less reactive.[1]

  • Potential for Side Reactions: Strong bases can promote undesirable pathways, such as the Cannizzaro reaction with aldehydes that lack α-hydrogens.[2][3]

  • Substrate Stability: The electron-deficient aromatic ring may be susceptible to nucleophilic aromatic substitution under harsh basic conditions, although this is less common.

Therefore, the base must be strong enough to deprotonate the ketone efficiently but not so strong that it accelerates side reactions over the desired condensation.

Q2: How do the fluorine and bromine substituents influence the reaction?

The substituents on the phenyl ring of the ketone play a crucial role in its reactivity:

  • Ortho-Difluoro Groups: These groups are powerfully electron-withdrawing through the inductive effect. This makes the α-protons more acidic and speeds up the initial enolate formation step.[4] However, they also introduce significant steric hindrance around the carbonyl group, which can slow the subsequent nucleophilic attack on the aldehyde.

  • Para-Bromo Group: The bromine atom is also electron-withdrawing, further increasing the acidity of the α-protons. Excellent chemoselectivity is often observed with substrates bearing halogen atoms without competitive aromatic nucleophilic substitution.[5]

The net effect is a ketone that forms an enolate readily but may react more slowly in the condensation step. This electronic profile necessitates careful optimization of reaction conditions to favor the desired product.

Q3: What is the fundamental mechanism of the Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[6] The base-catalyzed mechanism proceeds through several key steps:[4][7]

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone, this compound, to form a resonance-stabilized enolate ion.[4][8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4]

  • Aldol Addition: This attack forms a tetrahedral alkoxide intermediate, which is then protonated (typically by the solvent) to yield a β-hydroxy ketone (an aldol adduct).[4][7]

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration to eliminate a molecule of water, forming the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[7][9]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration reactant_node reactant_node intermediate_node intermediate_node product_node product_node base_node base_node ketone Ketone (R-CO-CH3) enolate Enolate Ion ketone->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde base Base (OH⁻) aldehyde Aldehyde (Ar-CHO) aldol Aldol Adduct (β-Hydroxy Ketone) alkoxide->aldol + H₂O - OH⁻ chalcone Chalcone Product (α,β-Unsaturated Ketone) aldol->chalcone + OH⁻ - H₂O

Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.

Troubleshooting Guide

Issue 1: The reaction shows low or no yield of the desired chalcone.

  • Possible Cause A: Improper Base Choice or Concentration. The selected base may be too weak to efficiently generate the enolate, or so strong that it promotes side reactions faster than the desired condensation.[2]

    • Solution: The choice of base is critical.[3] While common bases like NaOH and KOH are effective, some systems give poor yields with these.[5] Consider switching to Lithium Hydroxide (LiOH), which can be more efficient in certain cases, potentially due to the ability of the small Li⁺ ion to coordinate with the carbonyl oxygen and stabilize the tetrahedral intermediate.[5][10] Alternatively, for sensitive substrates, a milder base like potassium carbonate (K₂CO₃) could be tested.[11] Empirically determining the optimal catalyst and concentration is key.[2]

  • Possible Cause B: Suboptimal Reaction Temperature. The reaction may be too slow at room temperature, or side reactions may dominate at elevated temperatures.

    • Solution: Initially, conduct the reaction at room temperature.[1] If the reaction is slow (monitor by TLC), gentle heating may be required. Conversely, if multiple byproducts are observed, lowering the temperature to 0-5 °C (ice bath) can significantly improve selectivity by slowing down competing side reactions.[2][3]

  • Possible Cause C: Incorrect Stoichiometry. The molar ratio of ketone to aldehyde is a crucial parameter.

    • Solution: While an equimolar ratio is a common starting point, using a slight excess of the aldehyde can sometimes help drive the reaction to completion and minimize ketone self-condensation.[2][4]

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node start Problem: Low or No Yield cause1 Cause A: Improper Base Concentration too high/low start->cause1 cause2 Cause B: Suboptimal Temp. Too high (byproducts) Too low (slow rate) start->cause2 cause3 Cause C: Incorrect Stoichiometry Ketone self-condensation start->cause3 solution1 Solution: • Switch Base (e.g., LiOH) • Titrate concentration • Use milder base (K₂CO₃) cause1->solution1 solution2 Solution: • Lower temp (0-5 °C) • Gently heat if no reaction • Monitor closely with TLC cause2->solution2 solution3 Solution: • Use slight excess of aldehyde • Add aldehyde slowly to ketone/base mixture cause3->solution3

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Significant formation of byproducts is observed.

  • Possible Cause A: Self-condensation of the Ketone. Due to the high acidity of its α-protons, this compound is prone to self-condensation.

    • Solution: This can be minimized by controlling the concentration of the enolate. The most effective strategy is to slowly add the aldehyde to a pre-stirred mixture of the ketone and the base.[2] This ensures the generated enolate has a higher probability of reacting with the more electrophilic aldehyde rather than another ketone molecule.[3]

  • Possible Cause B: Cannizzaro Reaction. If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid, consuming the starting material.[2]

    • Solution: Use a milder base (e.g., LiOH, K₂CO₃) or lower the reaction temperature to disfavor this competing reaction.[3] Slowly adding the base to the mixture of ketone and aldehyde can also help.[2]

  • Possible Cause C: Michael Addition. The chalcone product contains an α,β-unsaturated system, which can act as a Michael acceptor. A second molecule of the ketone enolate can add to the product, forming a complex byproduct.

    • Solution: Perform the reaction at a lower temperature and consider using a slight excess of the aldehyde to ensure all the enolate is consumed in the primary condensation step.[2] Once the reaction is complete by TLC, proceed with the workup immediately to prevent post-reaction side products from forming.[12]

Comparative Analysis of Common Bases

The selection of a base should be guided by the specific aldehyde used and empirical results. The following table provides a starting point for this decision-making process.

BaseFormulaTypical ConditionsProsCons
Sodium Hydroxide NaOH10-40% aq. solution in EtOH/MeOH, RTInexpensive, readily available, effective for many substrates.[4]Can be too harsh, promoting side reactions like Cannizzaro and self-condensation.[2][3]
Potassium Hydroxide KOH10-40% aq. solution in EtOH/MeOH, RTSimilar to NaOH, sometimes more effective due to cation effects.[4]Also harsh, carries similar risks of side product formation as NaOH.[3]
Lithium Hydroxide LiOHAq. or solid, often in EtOH/THF, RTReported to give superior yields for challenging substrates; less harsh than NaOH/KOH.[5]More expensive; solubility characteristics differ from NaOH/KOH.[10]
Potassium Carbonate K₂CO₃Solid or solution, often requires heatMild base, useful for sensitive substrates to avoid harsh conditions.[11]Often requires higher temperatures or longer reaction times; may not be strong enough for less reactive ketones.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Claisen-Schmidt condensation using this compound. Optimization may be required.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.1 eq)

  • Base (e.g., LiOH·H₂O, 1.2 eq)

  • Solvent (e.g., Ethanol or Methanol)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, TLC apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol. Stir at room temperature until a homogenous solution is formed.[13]

  • Catalyst Addition: To the stirring solution, add the base (e.g., LiOH·H₂O, 1.2 eq) portion-wise over 5 minutes. The reaction mixture may change color.[7][13] For challenging reactions, consider cooling the flask in an ice bath before and during base addition.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 1-2 hours. The reaction is typically complete within 4-24 hours, indicated by the consumption of the limiting starting material.[4]

  • Work-up and Isolation: Once complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.[3][7]

  • Acidification: While stirring vigorously, slowly add 10% HCl solution until the mixture is acidic (pH ~2-3), which will cause the crude product to precipitate.[7][14]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral to remove inorganic salts.[7]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7][9]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (MP, IR, NMR, MS).

Experimental_Workflow step_node step_node action_node action_node final_node final_node A 1. Dissolve Ketone & Aldehyde in Ethanol B 2. Add Base Catalyst (e.g., LiOH) at RT or 0°C A->B C 3. Stir and Monitor Reaction by TLC B->C D 4. Pour Mixture into Ice-Cold Water C->D E 5. Acidify with 10% HCl to Precipitate Product D->E F 6. Collect Solid by Vacuum Filtration E->F G 7. Wash with Cold Water and Dry Solid F->G H 8. Purify by Recrystallization G->H I 9. Characterize Final Product (NMR, MS, etc.) H->I

Caption: A standard workflow for chalcone synthesis and purification.

References

Technical Support Center: Purification of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromo-2,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this key synthetic intermediate.

Introduction

This compound is a crucial building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[1][2] The presence of halogen atoms and a ketone functional group in its structure makes it a versatile precursor.[1][2] However, these same features can lead to the formation of various impurities during its synthesis, most commonly via Friedel-Crafts acylation. This guide will address common purification challenges and provide robust protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities often arise from the starting materials and side reactions during the synthesis, which is typically a Friedel-Crafts acylation.[3][4] Common impurities include:

  • Unreacted Starting Materials: Such as 1-bromo-3,5-difluorobenzene.

  • Isomeric Products: Positional isomers, although the directing effects of the fluorine atoms strongly favor the desired product.[3]

  • Polyacylated Products: While the initial acylation deactivates the ring to some extent, under harsh conditions, diacylation can occur.[3]

  • Byproducts from the Acylating Agent: For example, residual acetic anhydride or acetyl chloride.

  • Solvent Residues: From the reaction and initial work-up.

Q2: What is the best initial approach to purify this compound?

A2: For most non-volatile solid organic compounds, recrystallization is an excellent first choice for purification.[5] It is a cost-effective and scalable method that can significantly improve purity by removing most common impurities.[5] If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Q3: The compound appears as an oil or low-melting solid. Can I still use recrystallization?

A3: Yes, even for oils or low-melting solids, recrystallization can be effective. The key is selecting an appropriate solvent system. You might need to use a mixed-solvent system or cool the solution to a very low temperature to induce crystallization. If the compound "oils out," this indicates that the solute has separated from the solution as a liquid.[6] This can often be resolved by reheating the solution to dissolve the oil and then allowing it to cool more slowly, or by adding a small amount of a solvent in which the compound is more soluble.[6]

Q4: My purified compound is colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.[6] After dissolving your crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

Troubleshooting Purification Protocols

Issue 1: Poor Crystal Formation During Recrystallization

Cause: This is often due to an inappropriate solvent choice or cooling the solution too quickly. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Solution:

  • Solvent Screening: Test the solubility of your compound in a variety of solvents to find the optimal one. Common choices for compounds of this type include ethanol, methanol, isopropanol, or mixtures with water.[5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Co-elution of Impurities During Column Chromatography

Cause: Impurities with similar polarity to the target compound can be difficult to separate using standard column chromatography conditions.

Solution:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides the best separation.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[7] For fluorinated compounds, a fluorinated stationary phase can sometimes offer unique selectivity.[7]

  • Dry Loading: If the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[7]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a column with silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, use the dry loading technique described above.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for initial non-polar elution in chromatography.
Ethyl Acetate774.4Common polar co-solvent with hexane for chromatography.
Dichloromethane403.1Can be a good solvent for both the compound and impurities.
Ethanol784.3A common and effective solvent for recrystallization of pyridone derivatives.[5]
Methanol655.1Often provides good crystal formation for N-aryl pyridones.[5]
Isopropanol823.9Another potential recrystallization solvent.
Water10010.2Can be used as an anti-solvent in mixed-solvent recrystallization.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography <98% Pure Purity_Check2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product >98% Pure

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Low-Temperature Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of low-temperature organometallic chemistry. Fluorinated aromatic ketones are pivotal building blocks in medicinal chemistry and materials science, and their successful synthesis is often critical for project success.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Overview of Synthetic Strategies

The synthesis of this compound typically relies on the formation of a carbon-carbon bond at an aromatic ring. At low temperatures, this is most effectively achieved via organometallic intermediates, which are potent nucleophiles. The two primary strategies are:

  • Directed Ortho-Metalation (DoM) followed by Halogenation and Acylation: This involves using a directing group to selectively deprotonate a position on an aromatic ring with a strong base like n-butyllithium (n-BuLi), followed by subsequent functionalization.

  • Halogen-Metal Exchange: This is a more common and direct route for this specific target molecule. It involves reacting a polyhalogenated precursor, such as 1,4-dibromo-2,6-difluorobenzene, with an organolithium reagent at very low temperatures (typically -78 °C). The organolithium selectively exchanges with one of the bromine atoms, creating a highly reactive aryllithium species. This intermediate is then quenched with an acetylating electrophile to form the desired ketone.

This guide will focus primarily on the challenges associated with the Halogen-Metal Exchange route, as it is a powerful but technically demanding method.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question: My reaction yield is very low or zero. What are the likely causes?

Low yields are a frequent challenge and can originate from multiple points in the experimental workflow.[2] A systematic investigation is key.

Answer:

Several factors could be responsible. Let's break down the possibilities:

  • Inactive Organolithium Reagent: Commercial n-butyllithium (n-BuLi) degrades over time, especially with improper storage, resulting in a lower actual concentration.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. This ensures you are adding the correct stoichiometric amount.

  • Inefficient Halogen-Metal Exchange: The core C-Li bond-forming step may be failing.

    • Cause & Solution 1 (Moisture): Organolithium reagents are extremely potent bases and will react instantly with any protic source, especially water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon), and use anhydrous solvents.

    • Cause & Solution 2 (Temperature): While these reactions are fast, they still have an optimal temperature profile. The exchange is typically performed at -78 °C (a dry ice/acetone bath).[3][4] If the temperature is too high, side reactions can occur; if it's too low, the reaction rate may be significantly reduced.

  • Degradation of the Organolithium Intermediate: The newly formed aryllithium species can be unstable.

    • Cause & Solution (Reaction with Solvent): Tetrahydrofuran (THF), a common solvent for these reactions, can be deprotonated by n-BuLi, especially as temperatures rise above -78 °C.[3][4] This process consumes your reagent and can lead to complex side products. Always maintain the low temperature until the electrophile is added.

  • Ineffective Electrophilic Quench: The final ketone-forming step might be the point of failure.

    • Cause & Solution 1 (Poor Electrophile): N,N-dimethylacetamide or acetic anhydride are common acetylating agents. Ensure they are pure and anhydrous.

    • Cause & Solution 2 (Addition Method): The aryllithium reagent is a strong nucleophile and base. The electrophile should be added slowly at -78 °C to control the reaction exotherm and prevent side reactions. After addition, the reaction may need to be warmed slowly to room temperature to ensure completion.

  • Product Loss During Workup: The desired product might be lost during the extraction and purification phases.

    • Solution: Your product is likely soluble in the aqueous layer if the pH is not controlled.[5] Ensure you are using the correct pH for your extractions. Check all layers (aqueous and organic) by Thin Layer Chromatography (TLC) before discarding them.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed titrate Titrate n-BuLi Is Molarity Correct? start->titrate conditions Review Reaction Conditions (Anhydrous, -78°C?) titrate->conditions Yes end_reagent end_reagent titrate->end_reagent No (Use fresh/titrated reagent) electrophile Check Electrophile Quality (Pure, Anhydrous?) conditions->electrophile Yes end_conditions end_conditions conditions->end_conditions No (Optimize solvent/temp) workup Analyze Workup Procedure (Check all layers by TLC?) end_success end_success workup->end_success Product Found (Optimize extraction) end_investigate end_investigate workup->end_investigate Still No Product (Investigate side reactions) electrophile->workup Yes end_electrophile end_electrophile electrophile->end_electrophile No (Purify/replace electrophile)

Caption: A decision tree for troubleshooting low reaction yields.

Question: My final product is impure, and I see multiple spots on my TLC plate. What are the common side products?

Answer:

The formation of side products often points to issues with reaction control, reagent purity, or the presence of moisture.

  • Starting Material: The most common "impurity" is unreacted starting material (e.g., 1,4-dibromo-2,6-difluorobenzene). This indicates an incomplete reaction, likely due to inactive n-BuLi or insufficient reaction time.

  • Protonated Intermediate: If the aryllithium intermediate encounters a proton source (like water), it will be quenched to form 1-bromo-3,5-difluorobenzene. This is a very common side product if conditions are not strictly anhydrous.

  • Symmetric Coupling Product (Wurtz-type reaction): A small amount of the aryllithium can couple with the starting aryl bromide to form a biphenyl derivative. This is generally a minor pathway but can be promoted by higher temperatures.

  • Products from Reaction with Solvent: As mentioned, n-BuLi can react with THF. The resulting products are often complex and can lead to a messy reaction profile.[4]

Table 1: Troubleshooting Common Side Products

Observed Side ProductProbable CauseRecommended Solution
Unreacted Starting Material Inactive or insufficient n-BuLi; Reaction time too short.Titrate n-BuLi to ensure >1.0 equivalent is added. Monitor reaction by TLC or GC-MS to confirm consumption of starting material.[2]
1-Bromo-3,5-difluorobenzene Presence of water or other protic impurities.Use oven-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
Biphenyl derivatives Elevated temperature; Localized high concentration.Maintain temperature at -78 °C. Add n-BuLi slowly and ensure efficient stirring to avoid "hot spots".
Multiple unidentified spots Reaction with solvent; Impure reagents.Keep temperature strictly at or below -78 °C during reagent addition. Use freshly purified reagents and solvents.[2]

Frequently Asked Questions (FAQs)

  • Q1: Why is -78 °C such a critical temperature for this synthesis?

    • A1: This specific temperature, conveniently achieved with a dry ice and acetone or isopropanol bath, represents a crucial balance. It is low enough to significantly slow down or prevent side reactions, such as the reaction of n-BuLi with the THF solvent, and to ensure the stability of the often thermally sensitive aryllithium intermediate.[3][6] At the same time, it is generally warm enough for the desired halogen-metal exchange to proceed at a reasonable rate.[7]

  • Q2: Can I use a different solvent instead of THF?

    • A2: Yes, other ethereal solvents like diethyl ether (Et₂O) can be used. THF is often preferred because it is a better solvent for many organic compounds at low temperatures and its ability to coordinate to the lithium cation can accelerate the metalation process.[3] However, n-BuLi is less stable in THF than in non-polar solvents like hexanes.[8] Commercial n-BuLi is typically supplied in hexanes, and the reaction is run in a mixture of hexanes and the ethereal solvent.

  • Q3: How can I monitor the reaction's progress?

    • A3: Monitoring the formation of the aryllithium intermediate directly is difficult. The most practical approach is to monitor the consumption of the starting material. You can take small aliquots from the reaction mixture, carefully quench them with a proton source (like methanol), and analyze the sample by TLC or GC-MS to see if the starting aryl bromide is still present.

  • Q4: What are the essential safety precautions when working with n-Butyllithium?

    • A4: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[8] Always handle it under an inert atmosphere (N₂ or Ar) using proper air-free techniques, such as syringes and cannulas. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is nearby.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Experimental Workflow Diagram

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Purification glassware Oven-Dry Glassware assembly Assemble Under N₂/Ar glassware->assembly dissolve Dissolve Aryl Bromide in Anhydrous THF assembly->dissolve cool Cool to -78 °C dissolve->cool add_buli Slowly Add n-BuLi (titrated) cool->add_buli stir Stir for 1h @ -78 °C add_buli->stir add_electrophile Slowly Add N,N-Dimethylacetamide stir->add_electrophile warm Warm to RT add_electrophile->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product product purify->product Characterize Product (NMR, MS)

Caption: Step-by-step workflow for the low-temperature synthesis.

Materials:

  • 1,4-Dibromo-2,6-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • N,N-Dimethylacetamide (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add 1,4-dibromo-2,6-difluorobenzene (1.0 eq) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Evacuate and backfill the flask with inert gas three times.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material (to make an approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color or become a slurry.

  • Acylation (Quench): Slowly add anhydrous N,N-dimethylacetamide (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for another hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature overnight.

  • Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, GC-MS, and HPLC.[9]

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for the successful synthesis and scale-up of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two primary and viable synthetic routes for the preparation of this compound:

  • Route A: Friedel-Crafts Acylation of 1-bromo-3,5-difluorobenzene. This is a classic electrophilic aromatic substitution where 1-bromo-3,5-difluorobenzene is acylated using an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride).

  • Route B: Grignard Reaction. This involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which then reacts with a suitable acetylating agent.

Q2: Which synthetic route is recommended for scalability and why?

For scaling up the synthesis of this compound, Route A (Friedel-Crafts Acylation) is generally the more robust and recommended method.

Causality behind this choice:

  • Milder Reaction Conditions: While Friedel-Crafts acylations can be vigorous, they are often more controllable on a larger scale compared to the highly reactive and moisture-sensitive nature of Grignard reagents.

  • Fewer Side Reactions: Grignard reagents are not only strong nucleophiles but also strong bases, which can lead to a higher propensity for side reactions, especially with functionalized aromatic rings. The Friedel-Crafts acylation, while having its own set of potential byproducts, is often more direct.

  • Operational Simplicity: The setup and execution of a Friedel-Crafts acylation are typically more straightforward for large-scale production in standard chemical reactors.

The following sections will primarily focus on the Friedel-Crafts acylation route, providing a detailed protocol and troubleshooting guide.

II. Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation.

Reaction Scheme:

struct1 1-bromo-3,5-difluorobenzene plus1 + struct1->plus1 struct2 Acetyl Chloride plus2 -> struct2->plus2 struct3 This compound plus1->struct2 plus2->struct3 catalyst AlCl3

Caption: Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
1-Bromo-3,5-difluorobenzene≥98%Commercially AvailableEnsure dryness.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Commercially AvailableHighly hygroscopic. Handle under inert atmosphere.
Acetyl Chloride (CH₃COCl)≥99%Commercially AvailableReacts violently with water.
Dichloromethane (CH₂Cl₂)AnhydrousCommercially AvailableUse a dry, non-protic solvent.
Hydrochloric Acid (HCl)2M Aqueous SolutionN/AFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor neutralization.
Brine (Saturated NaCl Solution)N/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Step-by-Step Procedure:
  • Reaction Setup:

    • Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 to 1.5 equivalents relative to 1-bromo-3,5-difluorobenzene).

    • Add anhydrous dichloromethane to the flask to create a slurry.

  • Formation of the Acylium Ion:

    • Cool the aluminum chloride suspension to 0-5 °C using an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel. The addition is exothermic and should be controlled to maintain the temperature.

    • Stir the mixture at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of the Aromatic Substrate:

    • Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane.

    • Add this solution to the dropping funnel and then add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 2M HCl. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

    • Continue stirring until all the aluminum salts have dissolved.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[2][3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Start Low or No Product Yield DeactivatedRing Deactivated Aromatic Ring Start->DeactivatedRing CatalystIssue Catalyst Inactivity/Insufficiency Start->CatalystIssue TempIssue Sub-optimal Temperature Start->TempIssue ReagentQuality Poor Reagent Quality Start->ReagentQuality Solution1 Increase catalyst loading (1.2-1.5 eq.). Consider a more forcing Lewis acid if necessary. DeactivatedRing->Solution1 Solution2 Ensure strictly anhydrous conditions. Use fresh, high-purity AlCl3. CatalystIssue->Solution2 Solution3 Optimize temperature profile. Start at 0-5°C and slowly warm to RT or slightly heat. TempIssue->Solution3 Solution4 Use anhydrous solvents and freshly distilled reagents. ReagentQuality->Solution4

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation.

Problem 1: Low or No Yield

Q: My reaction is giving a very low yield or no product at all. What are the likely causes?

A: This is a common issue, especially with deactivated aromatic rings. Here are the primary culprits and their solutions:

  • Deactivated Aromatic Ring: The two fluorine atoms and the bromine atom are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[4][5]

    • Solution: A higher amount of a strong Lewis acid catalyst is often required. Ensure you are using at least 1.2 to 1.5 equivalents of anhydrous aluminum chloride. The reaction may also require gentle heating (e.g., 40-50 °C) after the initial addition at low temperature to drive it to completion.

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present will hydrolyze and deactivate the catalyst.[4][5]

    • Solution:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

      • Use anhydrous grade solvents.

      • Use a fresh, unopened bottle of anhydrous aluminum chloride or a freshly sublimed batch.

      • Handle all reagents under a dry, inert atmosphere (nitrogen or argon).

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it from the reaction.[4][5]

    • Solution: A stoichiometric amount (or a slight excess) of the catalyst is necessary. Catalytic amounts are insufficient for Friedel-Crafts acylations.

Problem 2: Formation of Multiple Products/Impurities

Q: I'm observing multiple spots on my TLC or peaks in my GC-MS. What are the possible side reactions?

A: While Friedel-Crafts acylation is generally regioselective, side reactions can occur:

  • Isomer Formation: Although the primary product is the 1,2,4,6-substituted isomer, there is a possibility of forming other isomers, though this is generally minor due to the directing effects of the substituents.

    • Solution: Careful control of the reaction temperature can minimize the formation of undesired isomers. Running the reaction at the lowest effective temperature is recommended.

  • Polyacylation: This is less common with deactivated rings but can occur if the reaction conditions are too harsh.[4]

    • Solution: Use a controlled stoichiometry of the acylating agent (no more than 1.1 equivalents).

  • Byproducts from Starting Materials: Impurities in the starting 1-bromo-3,5-difluorobenzene can lead to corresponding acylated byproducts.

    • Solution: Ensure the purity of your starting materials through distillation or other appropriate purification methods before use.

Problem 3: Difficulties During Work-up and Purification

Q: The work-up is problematic, or I'm struggling to purify the final product.

A: Common issues during this phase include:

  • Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to emulsions.

    • Solution: Add more of the aqueous acid or brine to help break the emulsion. Gentle swirling rather than vigorous shaking of the separatory funnel can also help.

  • Product is an Oil or Low-Melting Solid: This can make recrystallization challenging.

    • Solution:

      • If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

      • If recrystallization is ineffective, column chromatography is a reliable alternative for purification. A gradient elution with a hexanes/ethyl acetate solvent system is a good starting point.

Problem 4: Scale-Up Challenges

Q: I'm trying to scale up the reaction, and I'm encountering new problems.

A: Scaling up a Friedel-Crafts acylation requires careful consideration of the following:

  • Exotherm Management: The reaction is highly exothermic, especially during the addition of acetyl chloride to the aluminum chloride suspension and the subsequent addition of the aromatic substrate.

    • Solution:

      • Use a reactor with efficient cooling and a large surface area-to-volume ratio.

      • The rate of addition of reagents must be carefully controlled to maintain the desired internal temperature. A slow, continuous addition is crucial.

      • Ensure adequate agitation to prevent localized hot spots.

  • Handling of Solids: Aluminum chloride is a solid that needs to be effectively suspended for the reaction to proceed smoothly.

    • Solution: Use a reactor with an appropriate impeller design for solid suspensions. Ensure that the addition of reagents does not cause clumping.

  • Quenching on a Large Scale: The quenching step is particularly hazardous on a large scale due to the vigorous evolution of heat and HCl gas.

    • Solution:

      • The quench should be performed by slowly adding the reaction mixture to a well-stirred, cooled mixture of ice and aqueous acid. The reverse addition (adding water/ice to the reaction mixture) is highly discouraged as it can be uncontrollable.

      • Ensure the quenching vessel has adequate headspace and is well-vented to handle the gas evolution.

IV. Safety Considerations for Fluorinated Compounds

The synthesis of fluorinated compounds requires special attention to safety due to the potential hazards of the reagents and products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Handling of Fluorinated Reagents: Fluorinated compounds can have unique toxicological properties. Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

V. References

  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved from --INVALID-LINK--

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.). Retrieved from --INVALID-LINK--

  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). Retrieved from --INVALID-LINK--

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Retrieved from --INVALID-LINK--

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from --INVALID-LINK--

  • Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from --INVALID-LINK--

  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved from --INVALID-LINK--

  • Analytical Methods for the Monitoring of Solid Phase Organic Synthesis - PubMed. (2002, June). Retrieved from --INVALID-LINK--

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. 1-(4-Bromo-2,6-difluorophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled to ensure the final API meets stringent regulatory standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this halogenated aromatic ketone, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The chemical structure of this compound, with its electron-withdrawing fluorine and bromine atoms, presents unique challenges and opportunities for chromatographic separation. This guide will explore two primary reversed-phase HPLC methodologies, detailing the rationale behind column and mobile phase selection and presenting a comparative analysis of their performance in resolving the main component from potential process-related impurities.

The Criticality of Method Selection in Impurity Profiling

Impurity profiling is a cornerstone of drug development, aiming to detect, identify, and quantify all potential impurities in a drug substance. The choice of an analytical method is paramount, as an inadequate method may fail to separate critical impurities, leading to an underestimation of their levels and potential risks. For compounds like this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Given its synthesis often involves reagents like acetyl chloride and (4-bromo-2,6-difluorophenyl)trimethylsilane, residual starting materials and side-reaction products, such as isomers or over-brominated species, are key targets for separation.

Primary HPLC Method: C18 Column with Acetonitrile/Water Gradient

The C18 column is the workhorse of reversed-phase HPLC, offering a versatile and robust stationary phase for a wide range of analytes. Its non-polar nature is well-suited for the separation of moderately polar compounds like aromatic ketones.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Acetonitrile.

Rationale for Method Parameters

The selection of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds. The use of a phosphoric acid buffer in the aqueous mobile phase helps to ensure peak symmetry by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. A gradient elution is employed to provide sufficient resolution for early-eluting polar impurities while ensuring that more retained, non-polar impurities are eluted in a reasonable time with good peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff. The detection wavelength of 254 nm is selected based on the expected UV absorbance of the aromatic ring system.

Alternative HPLC Method: Pentafluorophenyl (PFP) Column with Methanol/Water Gradient

To achieve a different selectivity and potentially improve the resolution of critical impurity pairs, a Pentafluorophenyl (PFP) column is an excellent alternative. PFP columns provide unique separation mechanisms, including dipole-dipole, pi-pi, and ion-exchange interactions, which can be particularly effective for halogenated aromatic compounds.

Experimental Protocol

Instrumentation:

  • Same as the primary method.

Chromatographic Conditions:

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Methanol.

Rationale for Method Parameters

The PFP column is chosen for its alternative selectivity, which can be beneficial for separating isomers and other closely related impurities that may co-elute on a C18 column. Methanol is used as the organic modifier to explore different solvent selectivity compared to acetonitrile. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) for impurity identification if needed. A slightly elevated column temperature can improve peak shape and reduce analysis time.

Comparative Performance Analysis

To objectively compare the two methods, a hypothetical sample of this compound containing three potential impurities was analyzed. The impurities are designated as Impurity A (a more polar starting material), Impurity B (a closely related isomer), and Impurity C (a less polar by-product).

Table 1: Comparative Chromatographic Performance

ParameterPrimary Method (C18)Alternative Method (PFP)
Retention Time of Main Peak (min) 18.516.2
Resolution (Main Peak / Impurity B) 1.82.5
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates (Main Peak) 15,00018,000
Analysis Time (min) 3535

Analysis of Results:

The C18 method provides good separation for most impurities. However, the resolution between the main peak and the closely related Impurity B is acceptable but could be improved. The PFP method, with its alternative selectivity, demonstrates a significant improvement in the resolution of the main peak and Impurity B, providing a more robust separation. The PFP column also yields a more symmetrical main peak and higher column efficiency, as indicated by the lower tailing factor and higher number of theoretical plates.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

The Analyte: Understanding 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(4-Bromo-2,6-difluorophenyl)ethanone: A Comparative Overview

This guide provides a comprehensive examination of the analytical determination of this compound, a key halogenated ketone intermediate in pharmaceutical synthesis.[1][2] We will delve into a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology, offering field-proven insights into experimental design and data interpretation. Furthermore, this primary technique will be objectively compared against alternative analytical approaches, providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for quality control, impurity profiling, and reaction monitoring.

This compound (CAS No. 746630-34-2) is an aromatic ketone characterized by a bromine and two fluorine substituents on the phenyl ring.[3] Its molecular structure makes it a versatile building block in medicinal chemistry, where halogen atoms can be used as synthetic handles for cross-coupling reactions or to modulate the pharmacokinetic properties of a final active pharmaceutical ingredient (API).[1] Given its role as a critical intermediate, a reliable and specific analytical method is paramount to ensure purity and identity.

Chemical Properties:

  • Molecular Formula: C₈H₅BrF₂O[3]

  • Molecular Weight: 235.03 g/mol [3]

  • Structure: Chemical structure of this compound

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier analytical technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from the sample matrix, after which the mass spectrometer fragments the molecule and detects the resulting ions, providing a "chemical fingerprint" for unambiguous identification.

Principle of Electron Ionization (EI)

The most common ionization technique used in GC-MS is Electron Ionization (EI). In the ion source, molecules eluting from the GC column are bombarded by a beam of high-energy electrons, typically set at 70 electron volts (eV).[4] This energy level is an industry standard chosen for two critical reasons:

  • Maximizes Ionization Efficiency: For most organic molecules, the probability of ionization is highest around 70 eV, ensuring maximum sensitivity.[5]

  • Produces Reproducible Spectra: The high energy imparted to the molecule induces extensive and highly reproducible fragmentation patterns.[4] These patterns are so consistent that they can be compared against spectral libraries for confident compound identification.[6][7]

The initial ionization event ejects an electron from the molecule (M), creating a positively charged radical cation known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻[8]

This molecular ion is often unstable and rapidly breaks down into smaller, stable fragment ions. Only the charged species are detected by the mass analyzer, generating the mass spectrum.[5]

Validated Experimental Protocol: GC-MS

This protocol is designed to be a self-validating system. Prior to sample analysis, a system suitability test (SST) must be performed by injecting a known standard to verify retention time stability, peak shape, and signal-to-noise ratio.

Step 1: Standard and Sample Preparation

  • Rationale: A volatile solvent that fully dissolves the analyte and is compatible with the GC system is required. Acetone is an excellent choice.

  • Protocol:

    • Prepare a stock solution of 1 mg/mL this compound in HPLC-grade acetone.

    • Create a working standard of 10 µg/mL by diluting the stock solution with acetone.

    • Prepare unknown samples by dissolving them in acetone to an estimated final concentration of 10 µg/mL.

Step 2: GC-MS Instrumentation and Conditions

  • Rationale: A non-polar capillary column is ideal for separating moderately polar aromatic compounds. The temperature program is optimized to ensure sharp peaks and adequate separation from potential impurities.

  • Protocol:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in Split mode (10:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Injection Volume: 1 µL.

Experimental Workflow Diagram

The following diagram illustrates the complete process from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Acetone (10 µg/mL) Inject Inject 1 µL into GC Prep->Inject GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS Process Acquire Total Ion Chromatogram (TIC) MS->Process Identify Identify Peak by Retention Time & Mass Spectrum Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: A typical workflow for the GC-MS analysis of this compound.

Expected Results and Data Interpretation

Chromatogram and Mass Spectrum

Under the conditions described, this compound will elute as a sharp, symmetrical peak. The mass spectrum is the key identifier.

Fragmentation Pattern

The presence of a bromine atom is immediately identifiable from its isotopic signature: two isotopes, ⁷⁹Br and ⁸¹Br, exist in an approximate 1:1 natural abundance.[9] Therefore, any fragment containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.

  • Molecular Ion (M⁺•): The most crucial peak for confirming molecular weight. A characteristic doublet will be observed at m/z 234 and 236 .

  • Base Peak (α-Cleavage): The most common fragmentation pathway for methyl ketones is the loss of the methyl group (•CH₃, 15 Da) via alpha-cleavage.[10] This results in a highly stable acylium ion, which will be the most abundant ion (base peak) in the spectrum. This will be observed as a doublet at m/z 219 and 221 .

  • Other Key Fragments:

    • [CH₃CO]⁺: A peak at m/z 43 corresponding to the acetyl cation is a hallmark of methyl ketones.

    • [M - COCH₃]⁺: Loss of the entire acetyl radical (43 Da) can also occur, resulting in a doublet at m/z 191 and 193 .

Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion [C₈H₅BrF₂O]⁺• m/z 234/236 Frag1 Acylium Ion [C₇H₂BrF₂O]⁺ m/z 219/221 (Base Peak) Parent->Frag1 - •CH₃ Frag2 Aromatic Cation [C₆H₂BrF₂]⁺ m/z 191/193 Parent->Frag2 - •COCH₃ Frag3 Acetyl Cation [C₂H₃O]⁺ m/z 43 Parent->Frag3

Caption: Predicted EI fragmentation pathway of this compound.

Method Performance and Comparison with Alternatives

The performance of any analytical method must be validated. The table below summarizes typical performance characteristics for this GC-MS method and compares it with other common analytical techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility/polarity; detection by mass fragmentation.[11]Separation by polarity; detection by UV absorbance.[12]Nuclear spin transitions in a magnetic field; provides structural information.
Primary Use Identification and quantification of volatile/semi-volatile compounds.Quantification of non-volatile or thermally labile compounds.[12][13]Definitive structure elucidation and purity confirmation (non-trace).
Sensitivity High (pg to fg level)Moderate (ng to µg level)Low (mg level)
Selectivity Very High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)Very High (unique spectrum for each compound)
Speed Fast (15-30 min per sample)Moderate (10-40 min per sample)Slow (minutes to hours per sample)
Cost Moderate to HighLow to ModerateVery High

Comparative Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful alternative, particularly for purity analysis where related substances may not be volatile enough for GC.[12] A typical HPLC method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water.[14]

  • Advantages over GC-MS: Better suited for non-volatile impurities, thermally unstable compounds, and can be more cost-effective for routine quantitative analysis without the need for mass spectral data.

  • Disadvantages: Less definitive identification than MS. Co-eluting impurities with similar UV spectra can interfere with quantification, whereas GC-MS can often resolve them based on their unique mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a comparative technique for routine analysis but a complementary one. It is the gold standard for absolute structural confirmation.

  • Advantages over GC-MS: Provides unambiguous structural information, including the connectivity of atoms and stereochemistry, which is impossible to determine by MS alone.

  • Disadvantages: Significantly lower sensitivity, making it unsuitable for trace impurity analysis. It is also a much slower and more expensive technique.

Conclusion

For the routine analysis and identification of this compound, GC-MS with Electron Ionization is the superior method . Its combination of high separation efficiency, exceptional sensitivity, and the definitive structural information provided by the mass spectrum makes it an invaluable tool for quality control in pharmaceutical development. The characteristic isotopic signature of bromine provides an immediate and unmistakable confirmation of identity. While HPLC-UV serves as a robust method for quantification, especially in the context of stability studies, it lacks the specificity of MS. NMR remains the ultimate authority for structural elucidation but is not practical for high-throughput screening or trace analysis. The GC-MS protocol detailed in this guide provides a reliable, robust, and validated starting point for any laboratory tasked with the analysis of this critical pharmaceutical intermediate.

References

A Comparative Analysis of the Reactivity of 1-(4-Bromo-2,6-difluorophenyl)ethanone and 1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. Aryl ketones, such as acetophenone derivatives, are foundational scaffolds. This guide provides an in-depth comparison of the reactivity of two structurally related aryl bromides: 1-(4-Bromo-2,6-difluorophenyl)ethanone and 1-(4-bromophenyl)ethanone. The introduction of ortho-fluorine atoms in the former dramatically alters its electronic and steric profile, leading to significant, and often synthetically advantageous, differences in reactivity at its key functional sites.

Structural and Physicochemical Properties: A Tale of Two Ketones

The fundamental difference between the two molecules lies in the two fluorine atoms positioned ortho to the acetyl group in this compound. These atoms exert profound electronic and steric effects that ripple through the molecule, influencing every reactive center.

PropertyThis compound1-(4-bromophenyl)ethanone
Molecular Formula C₈H₅BrF₂OC₈H₇BrO
Molecular Weight 235.03 g/mol 199.04 g/mol [1]
CAS Number 746630-34-2[2]99-90-1[1][3]
Appearance Not specifiedNot specified
Electronic Effects: The Inductive Power of Fluorine

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). In this compound, the two ortho-fluorine atoms strongly pull electron density from the aromatic ring. This has several key consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This generally translates to faster rates in reactions like reductions and additions.[4]

  • Increased Acidity of α-Protons: The inductive withdrawal of electron density stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This leads to a lower pKa for the α-protons compared to the non-fluorinated analogue, facilitating enolate formation.[5]

  • Activation of the C-Br Bond: The electron-withdrawing nature of the fluorines can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, although the precise effect can be complex and ligand-dependent.

Steric Effects and Conformational Preferences

The presence of two ortho-substituents introduces significant steric hindrance around the acetyl group.

  • Conformational Locking: Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom to minimize repulsion.[6][7] In the case of the 2,6-difluoro derivative, this effect is magnified, locking the acetyl group into a specific orientation and potentially hindering the approach of bulky reagents to both the carbonyl carbon and the α-protons.

  • Inhibition of Resonance: For the acetyl group to be fully conjugated with the aromatic ring, it must be coplanar. The steric clash with the two ortho-fluorine atoms can force the acetyl group out of the plane of the ring, a phenomenon known as steric inhibition of resonance.[8] This would reduce the delocalization of the carbonyl's pi electrons into the ring, further increasing its electrophilicity.

Comparative Reactivity Analysis

The interplay of these electronic and steric factors leads to distinct reactivity profiles for the two compounds across their primary reactive sites.

Reactivity at the Carbonyl Group (Nucleophilic Addition)

The carbonyl group in this compound is significantly more electrophilic due to the strong inductive effect of the ortho-fluorines. This suggests that it will undergo nucleophilic addition reactions, such as reduction with sodium borohydride or reaction with Grignard reagents, at a faster rate than 1-(4-bromophenyl)ethanone.

However, the steric hindrance from the ortho-fluorines can counteract this electronic activation, especially when bulky nucleophiles are used. For small nucleophiles (e.g., hydride), the electronic effect is expected to dominate, leading to enhanced reactivity. For larger nucleophiles, the steric shielding may become the rate-limiting factor.

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} caption { label = "Figure 1. Factors influencing nucleophilic addition."; fontsize = 10; fontname = "Arial"; }

Reactivity at the α-Carbon (Enolization and Condensation)

The acidity of the α-protons is a key factor in reactions like aldol condensations and α-halogenations.

  • pKa Comparison: The pKa of the α-protons in acetophenone is approximately 18.4.[5] Electron-withdrawing groups on the ring decrease this value (increase acidity). The two fluorine atoms in this compound are expected to lower the pKa of its α-protons significantly compared to 1-(4-bromophenyl)ethanone. This means that a weaker base or milder conditions can be used to generate the corresponding enolate.

While enolate formation is facilitated electronically, the steric hindrance from the ortho-fluorines can impede the approach of the base and subsequent reaction of the enolate with an electrophile. This can be advantageous in preventing undesired side reactions but may require more carefully optimized conditions to achieve good yields in desired transformations.

Reactivity at the C-Br Bond (Cross-Coupling Reactions)

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester.[11][12] The electron-deficient nature of the difluorinated ring can facilitate the initial oxidative addition step, which is often rate-limiting. However, the steric bulk of the ortho-fluorines and the acetyl group can hinder the approach of the bulky palladium catalyst complex. This often necessitates the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, XPhos) to promote efficient coupling.[13]

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.[9][14] Similar to the Suzuki coupling, the electronic and steric properties of the difluorinated substrate play a crucial role. While the C-Br bond is activated, catalyst systems must be chosen carefully to overcome the steric hindrance around the reaction site.[13][15]

Overall, while the C-Br bond in this compound is electronically primed for cross-coupling, the steric environment demands more specialized catalytic systems compared to the less hindered 1-(4-bromophenyl)ethanone.

dot digraph "Suzuki_Coupling_Mechanism" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 2. Generalized catalytic cycle for Suzuki coupling."; fontsize = 10; fontname = "Arial"; }

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol provides a starting point for the coupling of both substrates. Optimization, particularly of the ligand and base, may be required for the difluorinated substrate.

  • Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the boronic acid partner (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).[16]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[10]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note for this compound: Consider using a more electron-rich and bulky ligand such as SPhos or XPhos with a palladium source like Pd₂(dba)₃ and a stronger base like K₃PO₄ to overcome potential steric hindrance.

Summary and Synthetic Outlook

The presence of two ortho-fluorine atoms in this compound renders it a distinct and valuable building block compared to its non-fluorinated counterpart, 1-(4-bromophenyl)ethanone.

FeatureThis compound1-(4-bromophenyl)ethanone
Carbonyl Reactivity Electronically activated, sterically hindered. Faster with small Nu⁻.Baseline reactivity.
α-Proton Acidity Increased (lower pKa) due to strong inductive effect.Baseline acidity.
C-Br Cross-Coupling Electronically activated but sterically hindered. Requires specialized ligands.Standard conditions are often effective.
  • This compound is the substrate of choice when enhanced electrophilicity at the carbonyl or increased acidity at the α-position is desired. Its use in cross-coupling reactions is highly feasible but requires careful selection of modern, sterically demanding catalyst systems to overcome the hindrance posed by the ortho-fluorines.

  • 1-(4-bromophenyl)ethanone remains a robust and reliable building block for standard transformations where the unique electronic properties imparted by fluorine are not required. It is generally more forgiving in terms of reaction conditions for cross-coupling.

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reactivity profile. Understanding the fundamental electronic and steric differences outlined in this guide allows researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

A Comparative Guide to the X-ray Crystal Structures of 1-(4-Bromo-2,6-difluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. The compound 1-(4-bromo-2,6-difluorophenyl)ethanone serves as a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. This guide provides an in-depth technical comparison of the methodologies for synthesizing and determining the X-ray crystal structures of key classes of its derivatives, namely chalcones, Schiff bases, and hydrazones. While a comprehensive database of crystal structures for a wide array of these specific derivatives is not publicly available, this guide leverages established synthetic protocols and crystallographic data from analogous compounds to provide a robust framework for their analysis.

The Significance of the this compound Scaffold

The this compound moiety is of significant interest in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity through hydrogen bonding and dipole interactions. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. The ethanone group is a key reactive handle for the synthesis of various derivatives, including but not limited to chalcones, Schiff bases, and hydrazones, which are known to exhibit a wide range of pharmacological activities.

Comparative Analysis of Key Derivative Classes

The derivatization of this compound typically targets the active methylene group of the ethanone moiety. This allows for the introduction of diverse functionalities, leading to significant variations in the resulting molecular geometry and crystal packing.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized from this compound via the Claisen-Schmidt condensation with various aromatic aldehydes.[1][2] This reaction creates an α,β-unsaturated ketone system that imparts rigidity to the molecule and presents opportunities for Michael addition reactions.

Experimental Protocol: Synthesis of a Chalcone Derivative

A general and efficient method for the synthesis of chalcone derivatives from this compound is the base-catalyzed Claisen-Schmidt condensation.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH), dropwise at room temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The formation of the chalcone is typically indicated by a new spot with a different retention factor (Rf) compared to the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude chalcone. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.

Schiff Base Derivatives

Schiff bases are formed by the condensation of the ketone group of this compound with a primary amine. This reaction introduces an imine (-C=N-) linkage, which can significantly influence the electronic properties and coordination chemistry of the molecule.

Experimental Protocol: Synthesis of a Schiff Base Derivative

The synthesis of Schiff bases from this compound and a primary amine is a straightforward condensation reaction.[3][4]

  • Reactant Mixture: Combine equimolar amounts of this compound and a chosen primary amine in a suitable solvent, such as methanol or ethanol.

  • Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the amine.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The formation of the Schiff base can be monitored by TLC or by the removal of water, for instance, using a Dean-Stark apparatus.

  • Isolation and Crystallization: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent to yield crystals suitable for structural analysis.

Hydrazone Derivatives

Hydrazones are synthesized by the reaction of this compound with hydrazine or its derivatives. The resulting C=N-N linkage in hydrazones offers a rich scaffold for building complex heterocyclic systems and for coordination with metal ions.

Experimental Protocol: Synthesis of a Hydrazone Derivative

The synthesis of hydrazones involves the condensation of this compound with a hydrazine derivative.[5][6]

  • Reactant Solution: Dissolve this compound (1 equivalent) in a solvent like ethanol.

  • Addition of Hydrazine: Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution. A catalytic amount of acid can be added to facilitate the reaction.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction can be followed by TLC.

  • Product Isolation: Upon completion, the hydrazone often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization to obtain high-quality crystals.

Comparative Crystallographic Data (Expected Values)

While specific crystallographic data for a wide range of derivatives of this compound are not available, the following table provides expected ranges for key crystallographic parameters based on the analysis of analogous structures found in the Cambridge Structural Database (CSD) and the broader scientific literature.

Derivative ClassCrystal System (Typical)Space Group (Common)Key Bond Lengths (Å)Key Bond Angles (°)Intermolecular Interactions
Chalcones MonoclinicP2₁/c, C2/cC=O: ~1.22-1.25C=C: ~1.33-1.35C-CO-C: ~118-122π-π stacking, C-H···O, C-H···F
Schiff Bases Monoclinic, OrthorhombicP2₁/c, PbcaC=N: ~1.27-1.30C-C=N: ~116-121N-H···O, C-H···N, C-H···F
Hydrazones Monoclinic, TriclinicP2₁/c, P-1C=N: ~1.28-1.31N-N: ~1.37-1.39C-C=N: ~115-120C=N-N: ~116-120N-H···N, N-H···O, C-H···π

Visualization of Synthetic and Structural Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Pathways start This compound chalcone Chalcone Derivative start->chalcone  + Aromatic Aldehyde (Claisen-Schmidt) schiff Schiff Base Derivative start->schiff  + Primary Amine hydrazone Hydrazone Derivative start->hydrazone  + Hydrazine Derivative

Caption: General synthetic pathways for the derivatization of this compound.

G workflow Start: Synthesized Derivative Crystal Growth (e.g., Slow Evaporation) Single Crystal Selection X-ray Data Collection (Diffractometer) Structure Solution (e.g., SHELX) Structure Refinement Validation and Analysis (CIF)

Caption: A typical workflow for X-ray crystallographic analysis.

Conclusion

The structural elucidation of derivatives of this compound is a critical step in understanding their potential as therapeutic agents. This guide provides a comparative framework for the synthesis and X-ray crystallographic analysis of its chalcone, Schiff base, and hydrazone derivatives. By understanding the underlying synthetic methodologies and the expected structural features, researchers can more effectively design and characterize novel compounds based on this versatile scaffold. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Analytical Characterization of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-(4-Bromo-2,6-difluorophenyl)ethanone, a key building block in the synthesis of various novel compounds, demands a multi-faceted analytical approach for its comprehensive validation.[1] This guide provides an in-depth comparison of essential analytical methodologies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The structural complexity of this halogenated ketone, featuring bromine and fluorine substituents, necessitates the synergistic use of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability. We will explore the causality behind experimental choices and present a self-validating system of protocols designed for robust and reliable characterization.

Strategic Overview of Analytical Characterization

The comprehensive analysis of this compound hinges on a strategic workflow that integrates multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data ensures an unambiguous characterization of the molecule.

Caption: A strategic workflow for the comprehensive characterization of this compound.

I. Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. The two most powerful methods in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds. For halogenated aromatic ketones, reversed-phase HPLC is the method of choice.[2]

Why Reversed-Phase HPLC?

The nonpolar nature of the brominated and fluorinated phenyl ring, combined with the moderate polarity of the ketone group, makes it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This allows for excellent separation from more polar starting materials or less halogenated, more polar impurities.

Comparative HPLC Methodologies

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Comparison
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µmMethod A provides high resolution for known impurities. Method B offers faster analysis times and is better for screening for a wider range of unknown impurities with varying polarities.
Mobile Phase Acetonitrile:Water (65:35 v/v)[3]A: Water, B: AcetonitrileIsocratic elution is simpler and more robust for routine QC. Gradient elution is superior for complex samples.[4]
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmDiode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. DAD provides spectral information, aiding in peak identification and purity assessment.[4]
Temperature 30°C35°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.

Experimental Protocol: HPLC-UV Purity Assay

  • Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to a working standard of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total peak area.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying volatile impurities. The compound's volatility allows for its analysis by GC, and the mass spectrometer provides invaluable structural information.[5]

Why GC-MS?

GC offers high separation efficiency for volatile compounds. Coupling it with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is especially useful for detecting residual solvents or volatile by-products from the synthesis.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-450 amu

  • Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram for impurity peaks and identify them based on their mass spectra.

II. Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected NMR Data

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.6Singlet3H-CH₃ (acetyl group)
~7.6Triplet2HAromatic protons
¹³C NMR ~30Quartet--CH₃
~112Triplet-Aromatic C-H
~135Singlet-Aromatic C-Br
~160Doublet of Doublets-Aromatic C-F
~190Singlet-C=O (ketone)
¹⁹F NMR ~ -110Singlet2FAromatic C-F

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

A Certificate of Analysis for a similar compound, 1-(2,4-Difluorophenyl)ethanone, confirms that the NMR spectrum is consistent with the structure.[7]

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): A pair of peaks at m/z 234 and 236, with nearly equal intensity, corresponding to the bromine isotopes.

  • Key Fragments:

    • m/z 219 and 221: Loss of a methyl group (-CH₃).

    • m/z 191 and 193: Loss of an acetyl group (-COCH₃).

    • m/z 155: Aromatic fragment [C₆H₂F₂Br]⁺.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (ketone)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-F stretch
~600MediumC-Br stretch

The NIST WebBook provides reference spectra for similar compounds like 1-(4-bromophenyl)ethanone which show these characteristic peaks.[9][10]

III. Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and other elements in a compound.[11] For this compound (C₈H₅BrF₂O), the expected elemental composition is:

  • Carbon (C): 40.88%

  • Hydrogen (H): 2.14%

  • Bromine (Br): 33.99%

This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[12]

Caption: A hierarchical approach to the validation of this compound.

Conclusion

The comprehensive characterization of this compound is a critical step in its use as a synthetic intermediate. A combination of chromatographic and spectroscopic techniques, supported by elemental analysis, provides a robust and self-validating analytical package. HPLC and GC-MS are essential for assessing purity and identifying impurities, while NMR, MS, and FTIR provide unambiguous structural confirmation. By employing the detailed protocols and comparative methodologies outlined in this guide, researchers can ensure the quality and integrity of this important chemical building block.

References

A Comparative Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Bromoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, haloacetophenones serve as pivotal intermediates. The strategic introduction of a fluorine atom onto the aromatic ring of these molecules can dramatically alter their physicochemical and biological properties. This guide provides a detailed spectral comparison of fluorinated and non-fluorinated bromoacetophenones, offering experimental data and protocols to elucidate the structural and electronic impact of fluorination.

Introduction: The Significance of Fluorination

Fluorine's high electronegativity and relatively small size make it a unique tool in medicinal chemistry. Its incorporation into a molecule like bromoacetophenone can influence metabolic stability, binding affinity, and lipophilicity. Understanding the spectral shifts that result from fluorination is crucial for the unambiguous characterization of these valuable compounds. This guide will focus on a comparative analysis of 2-bromoacetophenone and its fluorinated analog, 2-bromo-1-(4-fluorophenyl)ethanone, across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The introduction of a fluorine atom induces significant and predictable changes in both ¹H and ¹³C NMR spectra.

¹H NMR: The Inductive Effect of Fluorine

The primary influence of the fluorine atom in the ¹H NMR spectrum is its strong electron-withdrawing inductive effect. This effect deshields the nearby aromatic protons, causing them to resonate at a higher chemical shift (downfield).

In 2-bromo-1-(4-fluorophenyl)ethanone, the protons on the fluorinated aromatic ring appear as a multiplet around 8.02-8.05 ppm and a triplet at approximately 7.18 ppm.[1] In contrast, the aromatic protons of the non-fluorinated 2-bromoacetophenone resonate as multiplets at approximately 8.00 ppm, 7.63 ppm, and 7.51 ppm.[1] The methylene protons adjacent to the carbonyl group (–CH₂Br) also experience a slight downfield shift upon fluorination, appearing at around 4.43 ppm in the fluorinated compound compared to a similar region in the non-fluorinated analog.[1]

¹³C NMR: Direct and Through-Space Coupling

The ¹³C NMR spectrum provides even more pronounced evidence of fluorination. The carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds. Furthermore, carbons at the ortho, meta, and para positions will show smaller, but still significant, through-bond couplings.

For 2-bromo-1-(4-fluorophenyl)ethanone, the carbon bearing the fluorine atom shows a characteristic doublet with a large coupling constant of approximately 254.0 Hz.[1] The other aromatic carbons also display smaller couplings.[1] The carbonyl carbon in the fluorinated compound appears at around 189.8 ppm, while in the non-fluorinated counterpart, it is observed at approximately 191.3 ppm.[1] This upfield shift is a consequence of the strong electron-withdrawing nature of the fluorine atom.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundAromatic Protons (ppm)–CH₂Br Protons (ppm)Carbonyl Carbon (ppm)C-F Carbon (ppm)
2-Bromoacetophenone8.00 (d), 7.63 (t), 7.51 (t)[1]~4.45[1]191.3[1]N/A
2-Bromo-1-(4-fluorophenyl)ethanone8.05-8.02 (m), 7.18 (t)[1]4.43[1]189.8[1]166.0 (d, J = 254.0 Hz)[1]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromoacetophenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe singlet peaks for each unique carbon, except for those coupled to fluorine.

Caption: Workflow for NMR analysis of bromoacetophenones.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is instrumental in identifying functional groups within a molecule. For bromoacetophenones, the most diagnostic absorption is the carbonyl (C=O) stretching vibration.

The position of the C=O stretch is sensitive to the electronic effects of substituents on the aromatic ring. Aromatic ketones typically show a C=O stretch in the range of 1690-1666 cm⁻¹.[2] The electron-withdrawing fluorine atom in 2-bromo-1-(4-fluorophenyl)ethanone is expected to slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to the non-fluorinated analog.

For aromatic ketones, conjugation generally lowers the C=O stretching frequency by about 30 cm⁻¹ compared to saturated ketones.[3] The presence of a halogen on the aromatic ring can further influence this position.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2-Bromoacetophenone~1686[3]N/A~3075
2-Bromo-1-(4-fluorophenyl)ethanone~1690-1700~1230-1240~3075

Note: Exact values can vary based on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for liquid samples or melts, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

A Prepare Sample (KBr pellet or thin film) B Place in FTIR Spectrometer A->B C Acquire Spectrum B->C D Analyze Functional Group Frequencies C->D

Caption: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5][6] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[4][5][6]

Fluorine, on the other hand, is monoisotopic (¹⁹F), so it does not introduce additional isotopic peaks. The primary utility of MS in this comparison is the confirmation of the molecular weight and the presence of the bromine atom.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaExpected M⁺ (m/z)Expected M+2 (m/z)Relative Intensity
2-BromoacetophenoneC₈H₇BrO198/200200/202~1:1
2-Bromo-1-(4-fluorophenyl)ethanoneC₈H₆BrFO216/218218/220~1:1

The fragmentation patterns will also differ. The fluorinated compound will likely show fragments corresponding to the loss of Br, CO, and the fluorobenzoyl cation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

  • Mass Analysis: Scan a suitable m/z range to detect the molecular ion and major fragment ions.

Caption: General workflow for mass spectrometry analysis.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Acetophenones typically exhibit two main absorption bands corresponding to the π → π* and n → π* transitions. The π → π* transition of the aromatic system is usually observed at a shorter wavelength with high intensity, while the n → π* transition of the carbonyl group appears at a longer wavelength with lower intensity.

The introduction of a fluorine atom, an auxochrome, can cause a slight hypsochromic (blue) or bathochromic (red) shift of these absorption maxima, depending on the interplay of inductive and resonance effects.

Table 4: Expected UV-Vis Absorption Maxima (λmax)

Compoundπ → π* Transition (nm)n → π* Transition (nm)
Acetophenone (Reference)~240~280
2-Bromoacetophenone~245-250~320-330
2-Bromo-1-(4-fluorophenyl)ethanone~240-245~315-325

Note: These are approximate values and can be influenced by the solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Conclusion: A Multi-faceted Spectroscopic Picture

The comparative analysis of fluorinated and non-fluorinated bromoacetophenones reveals a consistent and predictable set of spectral differences.

  • NMR spectroscopy offers the most definitive evidence of fluorination through characteristic C-F coupling constants and downfield shifts of adjacent nuclei.

  • IR spectroscopy shows a subtle but discernible shift in the carbonyl stretching frequency due to the inductive effect of fluorine.

  • Mass spectrometry readily confirms the presence of bromine through its isotopic signature and establishes the molecular weight, which differs by the mass of fluorine minus a proton.

  • UV-Vis spectroscopy indicates slight shifts in electronic transitions.

Together, these techniques provide a comprehensive toolkit for the unambiguous identification and characterization of these important synthetic intermediates, empowering researchers in drug discovery and materials science to make informed decisions based on robust analytical data.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-(4-Bromo-2,6-difluorophenyl)ethanone in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chalcone Scaffold and the Significance of Reagent Selection

Chalcones represent a vital class of organic compounds, characterized by an open-chain flavonoid structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile scaffold is a cornerstone in medicinal chemistry, serving as a precursor for various flavonoids and isoflavonoids.[2][3] The inherent reactivity of the α,β-unsaturated ketone moiety allows for interactions with biological nucleophiles, underpinning the broad spectrum of pharmacological activities exhibited by natural and synthetic chalcones, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5]

The most prevalent and efficient route to these valuable molecules is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2][6] The choice of the ketone, or acetophenone derivative, is a critical determinant of the final product's chemical properties and biological efficacy. 1-(4-Bromo-2,6-difluorophenyl)ethanone is a sophisticated reagent chosen for its ability to impart specific, desirable characteristics onto the resulting chalcone. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the α-hydrogens, facilitating the initial enolate formation, while the halogen substituents (bromo and fluoro) are well-established modulators of lipophilicity and metabolic stability in drug candidates.

This guide provides a comparative analysis of viable alternative ketone reagents to this compound. We will explore the chemical rationale for selecting these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation proceeds via a crossed-aldol mechanism. The reaction is initiated by a base, typically sodium or potassium hydroxide, which abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1][2] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.[1]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration reactant reactant intermediate intermediate product product reagent reagent ketone Aryl Ketone (e.g., this compound) enolate Resonance-Stabilized Enolate ketone->enolate - H₂O base + OH⁻ enolate_ref enolate->enolate_ref aldehyde Aromatic Aldehyde (No α-H) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) aldehyde->aldol_adduct aldol_adduct_ref aldol_adduct->aldol_adduct_ref enolate_ref->aldehyde Attack chalcone Chalcone (α,β-Unsaturated Ketone) aldol_adduct_ref->chalcone - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Comparative Analysis of Alternative Ketone Reagents

The selection of an alternative to this compound is driven by the need to modulate the electronic, steric, and ultimately, the pharmacological properties of the target chalcone. Below, we compare several classes of alternative ketones, supported by experimental data.

Category 1: Alternative Halogenated and Electron-Withdrawing Acetophenones

This category allows for fine-tuning the electronic effects while retaining the influence of halogens, which are crucial for many drug-receptor interactions.

  • 1-(2',4'-Difluorobiphenyl-4-yl)ethanone: Introduces a biphenyl system, significantly increasing the size and lipophilicity of the resulting chalcone. The difluoro substitution pattern is retained, albeit on a different ring system.

  • 1-(2,4-Difluorophenyl)ethanone: This reagent removes the bromine atom and shifts one fluorine from the 6- to the 4-position compared to the parent compound. This modification alters the steric hindrance around the carbonyl group and the electronic distribution on the A-ring.

  • 4-Nitroacetophenone: The nitro group is a very strong electron-withdrawing group, which can accelerate the reaction by increasing the acidity of the alpha-protons. This is a common substituent in chalcones with antimicrobial activity.[7]

Category 2: Acetophenones with Electron-Donating Groups

Employing ketones with electron-donating groups (EDGs) like methoxy or hydroxyl groups can decrease the reactivity of the ketone by destabilizing the enolate. This often necessitates stronger bases or longer reaction times but is a critical strategy for SAR studies where increased electron density on the A-ring is desired.[4]

  • 4-Hydroxyacetophenone: The hydroxyl group is a strong EDG. Chalcones derived from this ketone are common in natural products and often exhibit significant antioxidant properties.

  • 1-(2,4,6-Trimethoxyphenyl)ethanone: The multiple methoxy groups provide strong electron-donating effects and can also influence the conformation of the final chalcone through steric interactions. Derivatives have shown potent anticancer activity.[8]

Category 3: Heterocyclic Ketones

Incorporating heterocyclic rings is a cornerstone of modern medicinal chemistry. It allows for the introduction of nitrogen, sulfur, or oxygen atoms that can act as hydrogen bond acceptors or donors, improve solubility, and alter metabolic pathways.[9]

  • 2-Acetylpyridine: The pyridine ring introduces a basic nitrogen atom, which can significantly impact the physicochemical properties and biological target interactions of the resulting chalcone.

  • 2-Acetyl-1-methylpyrrole: Pyrrole-based chalcones have been investigated for their antimicrobial and anticancer activities.[9]

Performance Data Summary

The following table summarizes reaction conditions and yields for chalcone synthesis using various alternative ketones, providing a direct comparison of their performance under typical Claisen-Schmidt conditions.

Ketone ReagentAldehyde ReagentBase/Solvent SystemTime (h)Yield (%)Reference
1-(2',4'-Difluorobiphenyl-4-yl)ethanoneVarious Aldehydes40% NaOH / Solvent-free-Good[4]
4-HydroxyacetophenoneVeratraldehyde50% KOH / EtOH-97[4]
2,4-Dihydroxyacetophenone4-(Dimethylamino)benzaldehyde50% KOH / EtOH-93[4]
Acetophenone4-ChlorobenzaldehydeKOH / EtOH-92[10]
2-AcetylpyridineVarious AldehydesDilute KOH / EtOH--[11]
2-Acetyl-1-methylpyrroleAryl-furfuralNaOH / Methanol48Good[9]
1-(2,4,6-Trimethoxyphenyl)ethanone5-Bromopyridin-2-aldehydeNaOH / EtOH1282[8]

Note: Reaction times and specific yields can vary significantly based on the specific aldehyde used and precise reaction conditions.

Experimental Protocols and Workflows

Adherence to a robust and reproducible protocol is paramount for successful synthesis. Below are detailed methodologies for chalcone synthesis.

General Protocol for Base-Catalyzed Chalcone Synthesis

This protocol is a standard and widely adopted method for Claisen-Schmidt condensation.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of the selected aromatic ketone and aromatic aldehyde in a suitable volume of ethanol (20-30 mL). Stir the mixture at room temperature until a homogenous solution is formed.

  • Base Addition: Prepare a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water). Cool the reaction flask in an ice bath and add the base solution dropwise over 15-20 minutes, ensuring the temperature remains below 25°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from 2 to 48 hours, depending on the reactivity of the substrates.[2][12] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate is often an indicator of product formation.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g).[1] Carefully acidify the mixture with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.[1]

Workflow step step process process output output B 2. Reaction Add Base (NaOH/KOH) Stir at RT (2-48h) Monitor by TLC C 3. Workup Pour into Ice Neutralize with HCl B->C D 4. Isolation Vacuum Filtration Wash with Cold Water C->D E 5. Purification Recrystallize from Ethanol D->E F 6. Characterization Melting Point, FT-IR, NMR E->F G Pure Chalcone Product F->G A A A->B Troubleshooting problem problem cause cause solution solution P1 Low or No Yield C1a Base too weak for Ketone (e.g., EDG on Ketone) P1->C1a C1b Reaction time too short P1->C1b C1c Low Temperature P1->C1c S1a Use stronger base (e.g., KOH instead of NaOH) Increase base concentration C1a->S1a S1b Increase reaction time Monitor closely with TLC C1b->S1b S1c Increase temperature slightly (e.g., 40°C) C1c->S1c P2 Multiple Products on TLC C2a Self-condensation of Ketone P2->C2a C2b Cannizzaro reaction of Aldehyde P2->C2b S2a Add aldehyde first, then ketone Ensure slow, cold addition of base C2a->S2a S2b Use aldehyde without α-hydrogens Avoid excess base C2b->S2b

References

A Guide to the Definitive Structural Validation of 1-(4-Bromo-2,6-difluorophenyl)ethanone using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel chemical entities, intermediates, and final active pharmaceutical ingredients, ambiguity in structure can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—work in concert to provide an irrefutable structural validation of 1-(4-Bromo-2,6-difluorophenyl)ethanone, a common building block in medicinal chemistry.

The Challenge: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in complex or isomeric structures. For this compound, the key challenge lies in definitively placing the acetyl group and the three substituents (one bromine, two fluorines) on the phenyl ring. A simple 1D spectrum might be consistent with several isomers, but only a comprehensive 2D NMR analysis can piece together the molecular puzzle with certainty.

The Toolkit: A Multi-Dimensional Approach to Structure

2D NMR spectroscopy enhances the capabilities of 1D NMR by correlating information between pairs of nuclei, providing deeper insights into molecular structure.[1] We will leverage three of the most powerful and common experiments for small molecule characterization.[2][3][4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6][7][8] It reveals the proton-proton connectivity within a molecule, effectively tracing out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[1][9][10][11] Each peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[12][13][14][15][16] Crucially, it allows for the connection of different spin systems across quaternary carbons and heteroatoms.[15]

Predicted Spectral Data for this compound

Before diving into the 2D analysis, we must first predict the 1D spectra to have a foundation for our assignments. The molecule's symmetry means the two aromatic protons (H-3 and H-5) and the two fluorine-bearing carbons (C-2 and C-6) are chemically equivalent.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Comments
-CH₃ (H-8)~2.6~31Singlet, deshielded by adjacent carbonyl.
-C=O (C-7)-~195Quaternary carbonyl carbon, highly deshielded.
Ar-H (H-3/H-5)~7.3~115Triplet, due to coupling with two adjacent ¹⁹F nuclei.
Ar-C (C-1)-~118Quaternary carbon, attached to the acetyl group.
Ar-C (C-2/C-6)-~160Quaternary carbons, directly bonded to fluorine (large C-F coupling expected).
Ar-C (C-4)-~120Quaternary carbon, bonded to bromine.
Ar-C (C-3/C-5)-~115Protonated aromatic carbons.

Experimental Protocol: Acquiring High-Quality Data

The validity of the structural elucidation rests on the quality of the acquired data. Following a meticulous protocol is essential.

Step 1: Sample Preparation
  • Massing: Accurately weigh 5-10 mg of this compound for ¹H and heteronuclear experiments.[17]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Acetone-d₆.[18][19] The solvent's deuterium signal is used for locking and shimming the magnetic field.[19]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.[17][20]

  • Filtration: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with cotton or Kimwipe directly into a clean, high-quality 5 mm NMR tube.[20][21]

  • Volume Check: Ensure the sample height in the tube is adequate, typically around 4-5 cm, to be within the instrument's detection coil.[17][19]

Step 2: NMR Data Acquisition

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard suite of experiments is run:

  • 1D Proton (¹H)

  • 1D Carbon (¹³C)

  • 2D COSY

  • 2D HSQC

  • 2D HMBC

Step 3: Data Processing

The raw time-domain data (Free Induction Decay, FID) must be processed to generate the final frequency-domain spectrum.[22] This workflow involves several key steps:

  • Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.[22][23]

  • Apodization (Window Function): Applied before Fourier transformation to improve the signal-to-noise ratio or resolution.[22]

  • Phase Correction: Adjusts the phase of the peaks to be purely absorptive.

  • Baseline Correction: Corrects for any distortions in the spectral baseline.[23]

  • Referencing: Calibrates the chemical shift axis using the known signal of a reference standard (e.g., TMS) or the residual solvent peak.

This process is performed for both dimensions in the 2D datasets to generate the final correlation map.[24]

The Workflow: A Logic-Driven Path to Validation

The process of structure validation is not a random inspection of spectra but a logical progression where each experiment provides a piece of the puzzle.

G cluster_prep Preparation & 1D cluster_2d 2D Correlation Experiments cluster_analysis Analysis & Validation Sample Sample Preparation OneD_H ¹H NMR Sample->OneD_H OneD_C ¹³C NMR OneD_H->OneD_C COSY COSY (H-H Connectivity) OneD_C->COSY HSQC HSQC (Direct C-H Bonds) OneD_C->HSQC HMBC HMBC (Long-Range C-H Bonds) OneD_C->HMBC Analysis Integrated Spectral Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Validated Structure Analysis->Structure

Caption: Workflow for 2D NMR structural validation.

Data Interpretation: Connecting the Dots

By integrating the data from all experiments, we can build the structure of this compound piece by piece.

Expected 2D NMR Correlations
Experiment Proton (¹H) Correlated Atom (¹H or ¹³C) Bond Distance Significance of Correlation
COSY H-8 (-CH₃)None-Confirms the methyl group is isolated (no adjacent protons).
H-3/H-5 (Ar-H)None-Confirms the aromatic protons are isolated from other protons.
HSQC H-8 (-CH₃)C-8 (-CH₃)1-bondDirectly links the methyl proton signal to the methyl carbon signal.
H-3/H-5 (Ar-H)C-3/C-5 (Ar-C)1-bondDirectly links the aromatic proton signal to its attached carbon.
HMBC H-8 (-CH₃)C-7 (C=O)2-bondKey Correlation: Connects the methyl group to the carbonyl carbon.
H-8 (-CH₃)C-1 (Ar-C)3-bondKey Correlation: Connects the entire acetyl group to the phenyl ring at C-1.
H-3/H-5 (Ar-H)C-1 (Ar-C)2-bondConfirms the position of the aromatic protons relative to the acetyl-substituted carbon.
H-3/H-5 (Ar-H)C-2/C-6 (Ar-C)2-bondConfirms the ortho-difluoro substitution pattern.
H-3/H-5 (Ar-H)C-4 (Ar-C)2-bondConfirms the para-bromo substitution pattern.
Analysis Narrative
  • COSY Spectrum: The COSY spectrum will be conspicuously simple, showing diagonal peaks but no off-diagonal cross-peaks.[5][25] This is a crucial first piece of evidence: it proves that the methyl protons and the aromatic protons are not coupled to any other protons, meaning they are isolated spin systems.

  • HSQC Spectrum: The HSQC spectrum will show two cross-peaks. The first connects the proton signal at ~2.6 ppm (H-8) to the carbon signal at ~31 ppm (C-8). The second connects the aromatic proton signal at ~7.3 ppm (H-3/H-5) to the aromatic carbon signal at ~115 ppm (C-3/C-5). This definitively assigns the protonated carbons.[13]

  • HMBC Spectrum: The HMBC spectrum provides the final, unambiguous proof of the entire molecular framework.[14][16]

    • A strong cross-peak will be observed between the methyl protons (H-8) and the deshielded carbonyl carbon (C-7, ~195 ppm). This confirms the presence of the acetone fragment (CH₃-C=O).

    • A second, critical cross-peak will appear between the methyl protons (H-8) and the quaternary aromatic carbon C-1 (~118 ppm). This three-bond correlation (³JCH) irrefutably links the acetyl group to the phenyl ring at position 1.

    • Correlations from the aromatic protons (H-3/H-5) to the surrounding carbons will cement the substitution pattern. We expect to see cross-peaks to C-1, the fluorine-bearing carbons C-2/C-6, and the bromine-bearing carbon C-4. The absence of a correlation to a protonated carbon further confirms the substitution pattern.

G cluster_correlations Key HMBC Correlations H8 C7 H8->C7 C1 H8->C1 H35 H35->C1 C26 H35->C26 C4 H35->C4

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

By systematically applying and interpreting a suite of 2D NMR experiments, we move beyond simple spectral matching to a logical and definitive process of structural proof. The COSY experiment confirms the isolated nature of the proton spin systems. The HSQC experiment directly maps protons to their attached carbons. Finally, the crucial long-range correlations in the HMBC spectrum piece together the entire molecular puzzle, connecting the acetyl group to the phenyl ring and confirming the precise substitution pattern of the bromo and difluoro groups. This integrated, multi-technique approach represents the gold standard in chemical research, ensuring the absolute structural integrity of this compound and providing a trustworthy foundation for its use in drug development and materials science.

References

A Senior Application Scientist's Guide to Palladium Catalysis for Cross-Coupling with 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Deficient Substrate

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[1][2][3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions have become indispensable tools for chemists in pharmaceuticals, materials science, and agrochemicals.[4][5][6][7] However, the success of these transformations is critically dependent on the interplay between the substrate, catalyst, ligands, and reaction conditions.

The substrate of interest, 1-(4-Bromo-2,6-difluorophenyl)ethanone, presents a formidable challenge for even the most robust catalytic systems. Its structure combines two key deactivating features:

  • Steric Hindrance: The presence of two fluorine atoms ortho to the bromine atom creates significant steric bulk around the reaction center. This bulk can impede the initial, crucial step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) center.[8][9][10]

  • Electronic Deactivation: Fluorine is a highly electronegative element, and along with the acetyl group, it withdraws electron density from the aromatic ring. While electron-deficient aryl halides can sometimes exhibit faster rates of oxidative addition, the overall catalytic turnover can be hampered by subsequent, more difficult steps like reductive elimination.[11][12][13]

This guide provides a comparative analysis of common and advanced palladium catalyst systems for cross-coupling reactions involving this challenging substrate. We will delve into the rationale behind catalyst selection, present a summary of their expected performance based on data from analogous systems, and provide a detailed experimental protocol for a practical application.

The Catalytic Systems: A Comparative Overview

The choice of the palladium catalyst, and more specifically its ligand sphere, is the most critical parameter for achieving success with hindered substrates.[14] Simple, traditional catalysts are often ineffective, necessitating the use of more sophisticated systems designed to overcome high activation barriers.[14][15]

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classical Workhorse
  • Rationale: Pd(PPh₃)₄ is one of the most common and historically significant palladium catalysts.[16][17] It is a pre-formed, air-sensitive Pd(0) complex that can directly enter the catalytic cycle.

  • Performance Insights: For sterically hindered substrates, Pd(PPh₃)₄ often struggles.[17] The relatively small cone angle of the triphenylphosphine (PPh₃) ligand can lead to the formation of stable, coordinatively saturated palladium species that are less reactive. While it may suffice for simple aryl bromides, its application to substrates like this compound is likely to result in low yields and slow reaction times, even at elevated temperatures.[18] Studies have shown that for demanding couplings, more effective ligands are required.[14][18]

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): The Versatile Intermediate
  • Rationale: PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][19] The key to its success is the dppf ligand, a ferrocene-based diphosphine with a large natural bite angle. This geometric constraint promotes the formation of catalytically active species and facilitates the reductive elimination step.

  • Performance Insights: PdCl₂(dppf) is a robust and highly versatile catalyst, demonstrating efficacy in a wide range of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[19][20] It often provides a significant improvement over catalysts with monodentate ligands like PPh₃ for more challenging substrates.[21] For the target substrate, PdCl₂(dppf) represents a viable starting point for optimization, though it may still require relatively high catalyst loadings (2-5 mol%) and elevated temperatures.[16]

Buchwald Palladacycle Precatalysts: The Modern Standard for Challenging Couplings
  • Rationale: Developed by Stephen Buchwald and his group, palladacycle precatalysts, particularly the second (G2), third (G3), and fourth (G4) generations, are designed for maximum efficiency in difficult cross-coupling reactions.[22][23] These air- and moisture-stable Pd(II) complexes feature bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[23][24]

  • Performance Insights: The combination of a stable precatalyst architecture and a highly active ligand makes these systems the premier choice for sterically demanding and electron-deficient substrates.[14][22][24]

    • Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are designed to be excellent σ-donors, which facilitates the oxidative addition step.[24] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive, and accelerates the final reductive elimination step to release the product.[14]

    • Precatalyst Stability: The palladacycle structure ensures the clean and efficient generation of the active Pd(0) catalyst under the reaction conditions, allowing for very low catalyst loadings (often < 1 mol%) and high turnover numbers.[23] For this compound, a G3 or G4 precatalyst paired with a ligand like XPhos or SPhos is the most likely system to provide high yields under relatively mild conditions.[22][25]

Quantitative Data Summary

Catalyst SystemTypical Catalyst Loading (mol %)Typical Temperature (°C)Relative Reaction RateExpected Yield for Challenging SubstratesKey Advantages
Pd(PPh₃)₄ 5 - 10100 - 120SlowLow to ModerateInexpensive, readily available
PdCl₂(dppf) 2 - 580 - 110ModerateModerate to GoodAir-stable, good general-purpose catalyst[4]
XPhos Pd G3 0.5 - 260 - 100FastGood to ExcellentHighly active, low catalyst loading, air-stable[22][23]
SPhos Pd G2 1 - 380 - 110FastGood to ExcellentExcellent for hindered substrates, air-stable[23][24]

Experimental Section: A Validated Protocol

This section provides a robust, step-by-step protocol for a Suzuki-Miyaura coupling reaction, a fundamental C-C bond-forming transformation, using this compound. We have selected a Buchwald G3 precatalyst for its high probability of success.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Aryl Bromide, Boronic Acid, and Base in a flame-dried flask prep2 Add Palladium Precatalyst and Solvent prep1->prep2 Sequential Addition react1 Seal, Evacuate, and Backfill with Inert Gas (3x) prep2->react1 react2 Heat to Reaction Temperature with Stirring react1->react2 react3 Monitor Progress by TLC or LC-MS react2->react3 workup1 Cool to RT, Dilute with Ethyl Acetate react3->workup1 workup2 Wash with Water and Brine workup1->workup2 workup3 Dry over Na₂SO₄, Filter, and Concentrate workup2->workup3 workup4 Purify by Flash Column Chromatography workup3->workup4

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocol: Synthesis of 1-(2',6'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone

Materials:

  • This compound (1.0 mmol, 235 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst residue.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2',6'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The remarkable efficiency of modern palladium catalysts stems from their ability to expertly navigate the complex steps of the catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura reaction proceeds via three main stages: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl bromide (Ar-X), breaking the C-Br bond and forming a Pd(II) intermediate. For hindered substrates, a bulky, electron-rich ligand is crucial to promote the formation of a reactive, monoligated Pd(0) species that can readily access the C-Br bond.[14]

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂) is activated by a base and transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is often the rate-limiting step for hindered substrates, and bulky ligands are known to accelerate it significantly.[14]

Conclusion

Successfully performing cross-coupling reactions with challenging substrates like this compound requires moving beyond traditional catalysts and embracing modern, rationally designed systems. While Pd(PPh₃)₄ and PdCl₂(dppf) have their places in the synthetic chemist's toolbox, the superior activity and stability of Buchwald palladacycle precatalysts make them the unequivocal choice for overcoming the dual challenges of steric hindrance and electronic deactivation. By understanding the underlying mechanistic principles and employing robust, validated protocols, researchers can confidently and efficiently synthesize complex molecular architectures for applications in drug discovery and materials science.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromo-2,6-difluorophenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides crucial safety and logistical information for the proper disposal of 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No. 746630-34-2). Adherence to these procedures is essential for ensuring laboratory safety, regulatory compliance, and environmental protection.

As a Senior Application Scientist, I understand that excellence in research and development is intrinsically linked to a culture of safety and meticulous planning. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to manage the disposal of this compound with confidence and precision.

Hazard Assessment and Chemical Profile

This compound is a halogenated aromatic ketone. Its chemical structure, featuring bromine and fluorine atoms on a phenyl ring, dictates its reactivity and hazardous properties. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.

Based on available Safety Data Sheets (SDS), this compound presents the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed or inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin irritationH315: Causes skin irritationWarning
Serious eye irritationH319: Causes serious eye irritationWarning
Acute toxicity, inhalationH332: Harmful if inhaledWarning
Specific target organ toxicityH335: May cause respiratory irritationWarning

It is imperative to consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed information.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is governed by the potential for exposure during handling and disposal operations.

Minimum PPE Requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing[2][3].

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or in the event of a spill, impervious clothing, such as a chemical-resistant suit or apron, is required[2][4].

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used[2][3].

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound, as a halogenated organic compound, must be collected in a designated hazardous waste container.

Key Principles:

  • Dedicated Halogenated Waste Stream: This compound must be collected in a container specifically labeled for "Halogenated Organic Waste"[5][6].

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong bases, and reducing agents[7]. Halogenated compounds can react violently with certain materials.

  • Container Specifications: Waste containers must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition with a secure, leak-proof closure, and be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents[5].

  • Fill Level: Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[8].

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a controlled and documented process, adhering to both internal laboratory protocols and external regulatory requirements such as the Resource Conservation and Recovery Act (RCRA) in the United States[9].

Operational Steps:

  • Waste Generation Point: At the point of generation (e.g., in the fume hood), transfer the waste this compound into a designated, properly labeled halogenated organic waste container.

  • Container Sealing and Labeling: Securely close the container lid. Ensure the label is complete and accurate, including the chemical name and associated hazards.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The SAA should be in a well-ventilated area and away from incompatible materials.

  • Waste Pickup Request: Once the container is approaching full (not exceeding 90%), or on a regular schedule as determined by your institution's Environmental Health & Safety (EHS) office, submit a hazardous waste pickup request.

  • Licensed Disposal: Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies utilize approved treatment technologies for halogenated organic wastes, such as high-temperature incineration[10].

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A 1. Waste Generation (In Fume Hood) B 2. Transfer to Labeled Halogenated Waste Container A->B  Transfer C 3. Secure and Label Container B->C  Seal D 4. Store in Satellite Accumulation Area C->D  Store E 5. Initiate Waste Pickup Request D->E  Request F 6. EHS Schedules Pickup E->F  Notify G 7. Licensed Vendor Collects Waste F->G  Arrange H 8. Transport to Approved TSDF G->H  Transport I 9. Final Disposal (e.g., Incineration) H->I  Process SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small Small & Contained Assess->Small  Manageable Large Large or Uncontrolled Assess->Large  Hazardous Alert Alert Personnel Isolate Area Small->Alert Evacuate Evacuate Area Large->Evacuate PPE Don Appropriate PPE Alert->PPE Cleanup Contain & Clean Up with Absorbent PPE->Cleanup Dispose Package & Label Waste Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon Notify Notify EHS/ Emergency Response Evacuate->Notify

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Bromo-2,6-difluorophenyl)ethanone. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a comprehensive understanding of the materials we handle and the implementation of robust protective measures. This document moves beyond a simple checklist, offering procedural guidance and explaining the scientific rationale behind each safety recommendation to ensure a self-validating system of laboratory safety.

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may be limited, data from structurally analogous compounds, such as other brominated and fluorinated phenyl ethanones, provide a strong basis for a conservative risk assessment. The consistent hazard profile of these related molecules indicates that this compound should be handled as a substance that presents the following hazards.[1][2][3][4]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are our foundational data points for establishing appropriate PPE protocols.[5][6] The presence of halogenated functional groups necessitates careful handling to prevent both acute and chronic exposure.[7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical. The following table summarizes the essential equipment required when handling this compound. This represents the minimum standard of protection; specific experimental conditions may require additional measures.

Protection Level Equipment Purpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodThe most critical line of defense. It minimizes inhalation exposure to the compound, which may be a fine powder or have some volatility, protecting the user from respiratory irritation.[7][8]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory to protect against splashes and prevent serious eye irritation.[9] A face shield, worn in addition to goggles, is required when handling larger quantities (>1 liter) or during procedures with a heightened risk of splashing or energetic reaction.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile recommended)Prevents direct skin contact and irritation.[7] Given that all disposable gloves have a finite permeation breakthrough time, double-gloving is a best practice to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[11]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. A fully buttoned coat is required at all times.[12]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired only when primary engineering controls (fume hood) are insufficient or unavailable, such as during a large spill cleanup. Use requires prior medical clearance and fit-testing.[10]

Procedural Guidance: From Handling to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Pre-Handling Preparation
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[13]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.[8]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are unobstructed and readily accessible.[13]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Step-by-Step Handling Protocol
  • Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood or a ventilated balance enclosure to contain any airborne particulates.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and in a controlled manner to prevent splashing.

  • Reactions: All manipulations, including reactions, extractions, and purifications, must be performed within the fume hood. Keep the sash at the lowest practical working height.[8]

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[7]

  • Segregation: Do not dispose of this compound down the drain.[7] All waste, including contaminated gloves, paper towels, and pipette tips, must be collected in a designated "Halogenated Organic Waste" container.[7]

  • Labeling: The waste container must be clearly labeled, kept securely closed when not in use, and stored in a well-ventilated area, typically within a secondary containment tray inside the fume hood.

  • Institutional Protocols: Adhere strictly to your institution's specific hazardous waste management protocols for final disposal.

Visualized Workflow and Decision Making

To clarify the procedural flow, the following diagrams outline the necessary steps for safe operation and PPE selection.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_task Task-Based PPE Escalation cluster_disposal Post-Operation & Disposal start Begin Handling of This compound fume_hood Work Inside a Certified Chemical Fume Hood start->fume_hood base_ppe Don Base PPE: - Lab Coat - Closed-Toe Shoes fume_hood->base_ppe hand_eye_ppe Don Primary PPE: - Chemical Splash Goggles - Double Nitrile Gloves base_ppe->hand_eye_ppe task_assessment Assess Task Hazard Level hand_eye_ppe->task_assessment routine_ops Routine Small-Scale Handling (<1L, no splash risk) task_assessment->routine_ops Low Risk high_risk_ops High-Risk Operation: - Large Volume (>1L) - Splash/Pressure Risk - Outside Fume Hood (Spill) task_assessment->high_risk_ops High Risk decontaminate Decontaminate Work Area routine_ops->decontaminate add_face_shield Add Face Shield high_risk_ops->add_face_shield add_respirator Add NIOSH-Approved Respirator (Requires Fit-Testing) high_risk_ops->add_respirator add_face_shield->decontaminate add_respirator->decontaminate dispose_waste Dispose of all materials in 'Halogenated Organic Waste' decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End Procedure wash_hands->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.